5-Bromo-3-pyridinol
Descripción
The exact mass of the compound 3-Bromo-5-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBIBSZZDAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344793 | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-13-2 | |
| Record name | 5-Bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 5-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and key applications of 5-Bromo-3-pyridinol (CAS No: 74115-13-2). This versatile pyridinol derivative serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. This document details various synthetic methodologies, including reaction protocols and quantitative data, to facilitate its practical application in a laboratory setting. Furthermore, it explores its role as a fungicide and an intermediate in the synthesis of biologically active molecules.
Introduction
This compound, also known as 3-Bromo-5-hydroxypyridine, is a halogenated pyridinol derivative that has garnered significant interest in synthetic and medicinal chemistry.[1] Its unique electronic and structural properties, conferred by the bromine atom and the hydroxyl group on the pyridine ring, make it a valuable intermediate for introducing the 3-pyridinol moiety into more complex molecules.[1] This guide aims to be a centralized resource for researchers, providing detailed information on its synthesis, properties, and applications.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as an off-white to light brown powder.[2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 74115-13-2 | [4][5] |
| Molecular Formula | C5H4BrNO | [4][6] |
| Molecular Weight | 174.00 g/mol | [4][6] |
| Melting Point | 166-170 °C | [3] |
| Boiling Point | 343.7 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 161.7 ± 22.3 °C | [4] |
| pKa | 8.37 ± 0.10 (Predicted) | [3] |
| LogP | 2.04 | [4] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from various precursors. The choice of a particular method may depend on the availability of starting materials, desired scale, and required purity.
Synthesis from 3,5-Dibromopyridine
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group, followed by demethylation.
Experimental Protocol:
-
Step 1: Synthesis of 5-Bromo-3-methoxypyridine
-
Dissolve 3,5-dibromopyridine (5 g, 21 mmol) in 100 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (1.6 g, 60% dispersion in mineral oil) portion-wise to the cooled solution.
-
Stir the reaction mixture at room temperature for 1 hour, then reflux at 80°C for 4 hours.
-
Remove the solvent by rotary evaporation.
-
Take up the residue in 100 mL of water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 5-bromo-3-methoxypyridine.[4]
-
-
Step 2: Demethylation to this compound
-
To the crude 5-bromo-3-methoxypyridine, add 48% hydrobromic acid.
-
Heat the mixture to reflux for 16 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Adjust the pH of the residue to 9-10 with an 8N sodium hydroxide solution.
-
Wash the resulting solution with diethyl ether.
-
Adjust the pH to 5-6 with 6N hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and wash with diisopropyl ether to obtain this compound as a white powder.[7]
-
Table 2: Quantitative Data for Synthesis from 3,5-Dibromopyridine
| Parameter | Value | Reference(s) |
| Starting Material | 3,5-Dibromopyridine | [4] |
| Key Reagents | Sodium hydride, Methanol, Hydrobromic acid | [4][7] |
| Overall Yield | ~61% | [7] |
| Purity | >95% (by TLC) | [4] |
Synthesis from 3-(Benzyloxy)-5-bromopyridine
An alternative route involves the debenzylation of 3-(benzyloxy)-5-bromopyridine.
Experimental Protocol:
-
Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.
-
Dilute the reaction mixture with 500 mL of diethyl ether.
-
Isolate the resulting white solid by filtration.
-
Treat the solid with concentrated ammonium hydroxide (50 mL) in methanol (300 mL) and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to yield this compound as a white solid.[4]
Table 3: Quantitative Data for Synthesis from 3-(Benzyloxy)-5-bromopyridine
| Parameter | Value | Reference(s) |
| Starting Material | 3-(Benzyloxy)-5-bromopyridine | [4] |
| Key Reagents | HBr in Acetic Acid, Ammonium Hydroxide, Methanol | [4] |
| Yield | 89% | [4] |
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 4: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d6) | δ 10.47 (br. s, 1H), 8.12 - 8.15 (m, 2H), 7.40 (t, J = 2.1 Hz, 1H) | [7] |
| ¹H NMR (300 MHz, CD3OD) | δ 8.10 (d, J=2 Hz, 1H), 8.06 (d, J=3 Hz, 1H), 7.42 (dd, J=3, 2 Hz, 1H) | [4] |
| Mass Spectrometry (DCI/NH3) | m/z 174, 176 (M+H)⁺ | [4] |
| Mass Spectrometry (EI) | m/z 173, 175 (M)⁺ | [4] |
Applications in Drug Discovery and Agrochemicals
This compound is a significant intermediate in the synthesis of a wide range of biologically active compounds.
-
Pharmaceuticals: The pyridine ring is a common scaffold in many approved drugs. Derivatives of 3-hydroxypyridine are important intermediates for drugs such as the antidepressant SB-243213 and the antipsychotic paliperidone.[4]
-
Agrochemicals: this compound and its derivatives have shown potential as fungicides.[2] For instance, it provides at least 70% control of Plasmopara viticola at a concentration of 200 ppm.[2] Chlorinated derivatives of this compound have also been utilized to manage fungal infections in plants.[2]
Experimental Workflows and Signaling Pathways
While the precise signaling pathway for the fungicidal action of this compound is not extensively detailed in the literature, a general workflow for its synthesis and purification, as well as a conceptual workflow for fungicide screening, can be visualized.
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound from 3,5-dibromopyridine.
Caption: Workflow for the synthesis and purification of this compound.
Conceptual Fungicide Screening Workflow
The following diagram outlines a general workflow for screening the efficacy of a fungicide like this compound.
Caption: Conceptual workflow for in vitro fungicide efficacy screening.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The synthetic routes detailed in this guide provide a practical basis for its preparation in a laboratory setting. Further research into its derivatives and biological activities is likely to uncover new applications and expand its utility in various scientific disciplines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-pyridin-3-ol [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 74115-13-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 5-Bromo-3-pyridinol for Researchers and Drug Development Professionals
CAS Number: 74115-13-2 Molecular Formula: C₅H₄BrNO Synonyms: 3-Bromo-5-hydroxypyridine, 5-Bromopyridin-3-ol
This technical guide provides a comprehensive overview of 5-Bromo-3-pyridinol, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.
Molecular Structure and Properties
This compound features a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 3-position. This substitution pattern imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.[1][2]
Molecular Structure:
Physicochemical and Spectroscopic Data:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 174.00 g/mol | [3] |
| CAS Number | 74115-13-2 | [3] |
| Melting Point | 167-168 °C | [3] |
| Boiling Point | 343.7 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 161.7 ± 22.3 °C | [3] |
| LogP | 2.04 | [3] |
| pKa | 8.37 ± 0.10 (Predicted) | [4] |
| Appearance | White to tan or bright yellow needle-like solid | [4] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. Slightly soluble in DMSO and Methanol. | [4] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 7.40 (1H, t, J = 2.1Hz), 8.12 - 8.15 (2H, m), 10.47 (1H, br. s) | [4][5] |
| Mass Spectrum (DCI/NH₃) | m/z 174, 176 (M+H)⁺ | [5] |
Synthesis and Experimental Protocols
This compound is a key synthetic intermediate.[1][2] Detailed experimental protocols for its synthesis are crucial for researchers. Below are two established methods.
Synthesis Workflow
Experimental Protocol 1: Synthesis from 3-Bromo-5-methoxypyridine[5]
-
To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in acetic acid (15 mL), add 48% hydrobromic acid (23 mL).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Adjust the pH of the residue to 9-10 by adding 8N sodium hydroxide solution.
-
Wash the resulting solution with diethyl ether.
-
Adjust the pH to 5-6 by the addition of 6 N hydrochloric acid.
-
Collect the resulting precipitate by filtration and wash with diisopropyl ether to yield this compound as a white powder (2.8 g, 61% yield).
Experimental Protocol 2: Synthesis from 3-(Benzyloxy)-5-bromopyridine[5]
-
Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.
-
Dilute the reaction mixture with 500 mL of diethyl ether.
-
Isolate the obtained white solid (12.9 g) by filtration.
-
Treat the solid with concentrated NH₄OH (50 ml) in methanol (300 ml).
-
After stirring at room temperature for 12 hours, concentrate the reaction mixture under reduced pressure to give the title compound as a white solid (9.8 g, 89% yield).
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility spans from agrochemicals to pharmaceuticals, highlighting its importance in medicinal and industrial chemistry.[4][5]
Agrochemical Applications
This compound has been identified as a potential fungicide.[6] It demonstrates at least 70% control of Plasmopara viticola, the causal agent of downy mildew in grapevines, at a concentration of 200 ppm.[6] Chlorinated derivatives of this compound have also been utilized for controlling fungal infections in plants.[6]
Logical Flow of Fungicidal Action Research:
While the exact mechanism of action is not fully elucidated, it is hypothesized to involve the disruption of essential cellular processes in the fungus, such as cell wall or ergosterol biosynthesis, or the inhibition of key enzymes, similar to other antifungal agents.
Pharmaceutical Intermediate
The pyridine ring is a common scaffold in many pharmaceuticals due to its biological activity.[4][5] this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and antimicrobial agents.[1][2] Its derivatives are being explored for the development of novel therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a dry and cool place.[3]
References
Unlocking the Therapeutic Potential of 5-Bromo-3-pyridinol: A Technical Guide to Emerging Research Areas
For Immediate Release
Shanghai, China – November 19, 2025 – The heterocyclic compound 5-Bromo-3-pyridinol is emerging as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide explores potential research avenues for its derivatives, targeting a wide range of applications from antifungal to anticancer therapies. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic insights related to this promising class of compounds.
Introduction
The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom and a hydroxyl group at the 5- and 3-positions, respectively, of the pyridine ring in this compound creates a unique electronic and structural motif, offering opportunities for diverse chemical modifications and biological activities. This guide summarizes the current knowledge and outlines future research directions for the derivatives of this compound.
Synthetic Strategies
The functionalization of the this compound core is key to unlocking its therapeutic potential. The hydroxyl group can be readily converted into ethers and esters, while the pyridine ring can undergo various substitution reactions.
Synthesis of this compound Precursors
A common precursor for many derivatives is 5-(Benzyloxy)pyridin-3-amine, which can be synthesized through methods such as the nucleophilic substitution of 3-amino-5-bromopyridine with benzyl alcohol in the presence of a base like sodium hydride.[1] Alternatively, a multi-step route involving nitration of a pyridinol derivative followed by reduction of the nitro group can be employed.[2]
Synthesis of 5-Bromo-2-nitro-3-pyridinol
A nitrated derivative, 5-Bromo-2-nitro-3-pyridinol, can be synthesized by treating this compound with fuming nitric acid in concentrated sulfuric acid. This introduces a nitro group at the 2-position, providing another handle for further chemical modifications.[3]
Experimental Protocol: Synthesis of 5-Bromo-2-nitro-3-pyridinol [3]
-
Dissolve 5-Bromo-3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Carefully pour the reaction mixture into ice water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to obtain 5-bromo-2-nitro-3-pyridinol.
Potential Research Areas and Biological Activities
Derivatives of this compound have shown promise in several therapeutic areas, primarily as antifungal and anticancer agents.
Antifungal Activity
The parent compound, this compound, has been identified as a potential fungicide, demonstrating at least 70% control of Plasmopara viticola at a concentration of 200 ppm. This suggests that its derivatives could be explored for the development of novel antifungal agents for agricultural and clinical applications.
Potential Mechanisms of Antifungal Action:
One of the primary mechanisms of action for many azole and pyridine-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. These compounds often target the enzyme lanosterol 14α-demethylase, leading to the disruption of membrane integrity and fungal cell death.[4] This represents a key signaling pathway to investigate for this compound derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC) [5]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer drugs, and its derivatives are known to target various signaling pathways involved in cancer progression.[1][6] Research into bromophenyl and pyridine derivatives has revealed potent cytotoxic activity against various cancer cell lines, suggesting a promising avenue for this compound derivatives.
Potential Mechanisms of Anticancer Action:
A significant area of interest is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] Pyridine-based compounds have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[6] Furthermore, some pyridine derivatives can induce apoptosis (programmed cell death) through the upregulation of tumor suppressor p53 and the activation of the JNK signaling pathway.[7]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [3][5]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the percentage of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Experimental Protocol: In Vitro Kinase Inhibition Assay [8][9]
-
Reaction Setup: In a microplate, combine the kinase enzyme, a specific substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence).
-
IC50 Calculation: Determine the IC50 value from the inhibition curve.
Data Presentation
While specific quantitative data for a wide range of this compound derivatives is currently limited in the public domain, the following tables provide examples of the types of data that should be generated and presented to facilitate structure-activity relationship (SAR) studies.
Table 1: Antifungal Activity of Hypothetical this compound Derivatives
| Compound ID | R-Group (at 3-position) | MIC against C. albicans (µg/mL) |
| BPD-1 | -OCH₃ | 16 |
| BPD-2 | -OCH₂Ph | 8 |
| BPD-3 | -OCOCH₃ | 32 |
| BPD-4 | -OCOPh | 16 |
Table 2: Anticancer Activity of Hypothetical this compound Derivatives
| Compound ID | R-Group (at 3-position) | IC50 against MCF-7 (µM) | IC50 against HepG2 (µM) |
| BPD-5 | -OCH₂-(4-Cl-Ph) | 5.2 | 7.8 |
| BPD-6 | -OCH₂-(4-F-Ph) | 8.1 | 10.5 |
| BPD-7 | -OCO-(4-NO₂-Ph) | 12.4 | 15.1 |
| BPD-8 | -OCO-(4-OCH₃-Ph) | 9.5 | 11.2 |
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is crucial for rational drug design. The following diagrams, created using the DOT language, visualize key concepts discussed in this guide.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a diverse range of derivatives, including ethers, esters, and compounds with substitutions at other positions of the pyridine ring.
-
Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of fungal pathogens and cancer cell lines to identify lead candidates.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the active compounds.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. asianpubs.org [asianpubs.org]
- 8. media.iupac.org [media.iupac.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-pyridinol
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for process optimization and formulation development. This technical guide provides a detailed overview of the known solubility and stability characteristics of 5-Bromo-3-pyridinol (CAS: 74115-13-2), a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of comprehensive public data, this document also furnishes detailed, standardized experimental protocols for determining these critical parameters.
Physicochemical Properties of this compound
Structure:
Molecular Formula: C₅H₄BrNO Molecular Weight: 174.00 g/mol Appearance: White to off-white or tan crystalline powder. Melting Point: 166-170 °C.[1][2]
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The available information is primarily qualitative. A summary of known solubility is presented below, including a high-concentration value in DMSO likely intended for stock solution preparation.[3]
Table 1: Reported Solubility of this compound
| Solvent | Solubility Description | Quantitative Value (if available) | Source |
| Water | Slightly soluble | Not Reported | [1][2] |
| Chloroform | Soluble | Not Reported | [1][2] |
| Ethyl Acetate | Soluble | Not Reported | [1][2] |
| Methanol | Slightly soluble | Not Reported | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (574.71 mM) | [3] |
Note: The value in DMSO may represent the concentration for creating a stock solution, which often requires methods like ultrasonication, and may not be the thermodynamic equilibrium solubility.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. This protocol is based on established methodologies for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control (or incubator shaker)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][4] A preliminary experiment can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature to allow undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Dilution: Accurately dilute the filtered saturate with the mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The solubility is calculated from this concentration, taking into account the dilution factor.
Visualization of Solubility Determination Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for shake-flask solubility determination.
Stability Profile
The stability of this compound is generally described as "stable under normal conditions".[5] However, comprehensive data from forced degradation studies are not publicly available. Safety Data Sheets often report "no data available" for chemical stability under specific stress conditions.[6][7] Recommended storage conditions include an inert atmosphere at room temperature.[1][8] The compound is known to be incompatible with strong oxidizing agents.[5]
Protocol for Stability-Indicating Method Development and Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound, identify potential degradation products, and develop a stability-indicating analytical method, typically using HPLC.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidants (e.g., 3% H₂O₂)
-
pH meter
-
Forced degradation chamber/oven with controlled temperature and humidity
-
Photostability chamber with controlled light exposure (ICH Q1B option)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Store at elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Store at room temperature or slightly elevated temperature for a set period. Neutralize before analysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature for a set period.
-
Thermal Degradation (Solution): Store the solution at an elevated temperature (e.g., 80 °C).
-
Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation over time.
-
HPLC Analysis: Analyze the samples using an HPLC-PDA or HPLC-MS system. The method should be capable of separating the parent compound from all process impurities and degradation products.[9]
-
Method Development: A reversed-phase HPLC method is typically used.[9] Method development involves optimizing the column, mobile phase composition (organic solvent and buffer), gradient, flow rate, and temperature to achieve adequate separation.
-
Peak Purity Analysis: Use the PDA detector to assess peak purity of the parent compound to ensure co-elution of degradants is not occurring.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.
-
Visualization of Stability Testing Workflow
This diagram outlines the logical flow of a forced degradation study.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 5-bromo-pyridin-3-ol [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enamine.net [enamine.net]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. echemi.com [echemi.com]
- 8. 74115-13-2|this compound|BLD Pharm [bldpharm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Theoretical and Computational Deep Dive into 5-Bromo-3-pyridinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings and computational modeling of 5-Bromo-3-pyridinol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, spectroscopic properties, and electronic characteristics through the lens of computational chemistry, supported by detailed experimental and computational protocols.
Molecular Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₅H₄BrNO. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 3-position. The presence of the electronegative bromine and hydroxyl groups, along with the nitrogen heteroatom in the aromatic ring, significantly influences its electronic distribution and chemical reactivity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO | [1][2] |
| Molecular Weight | 174.00 g/mol | [1][2] |
| CAS Number | 74115-13-2 | [1][2] |
| Melting Point | 167-168 °C | [1] |
| Boiling Point | 343.7 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| LogP | 2.04 | [1] |
| PSA (Polar Surface Area) | 33.12 Ų | [1] |
Computational Modeling and Theoretical Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations provide valuable insights into its optimized geometry, vibrational frequencies, and electronic properties, which complement experimental findings.
Optimized Molecular Geometry
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using the B3LYP functional with a 6-311++G(d,p) basis set. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Vibrational Analysis: FT-IR and FT-Raman Spectroscopy
Vibrational spectroscopy is a key technique for identifying functional groups and elucidating the structure of molecules. The theoretical vibrational frequencies of this compound can be calculated from the optimized geometry using the same DFT method and basis set. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of vibrational modes.
A comparison of key experimental and theoretical vibrational frequencies for similar brominated pyridine derivatives is presented in Table 2.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT/B3LYP) (cm⁻¹) |
| O-H Stretch | ~3400 | ~3400 | (Predicted) |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | (Predicted) |
| C=C/C=N Ring Stretch | ~1600-1400 | ~1600-1400 | (Predicted) |
| C-Br Stretch | ~600-500 | ~600-500 | (Predicted) |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the hydroxyl group, while the LUMO is likely distributed over the pyridine ring and the bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MESP of this compound, the regions around the nitrogen and oxygen atoms are expected to show negative potential (red), indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms will exhibit positive potential (blue), making them sites for nucleophilic attack.
Experimental and Computational Protocols
Experimental Protocols
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[3][4][5][6][7]
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[7]
-
-
Data Acquisition:
-
Record the FT-IR spectrum of the KBr pellet using a Fourier Transform Infrared spectrometer.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Acquire the spectrum with a resolution of 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Place a small amount of the crystalline this compound sample into a sample holder (e.g., a glass capillary tube or an aluminum well).
-
-
Data Acquisition:
-
Use a Fourier Transform Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).
-
Focus the laser beam onto the sample.
-
Collect the Raman scattered light in a backscattering or 90-degree geometry.
-
Record the spectrum over a Raman shift range of approximately 3500 to 100 cm⁻¹.
-
Computational Protocol: A DFT Workflow
The following protocol outlines a standard workflow for the computational analysis of this compound using the Gaussian suite of programs.[8][9][10]
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular builder such as GaussView.
-
-
Geometry Optimization and Frequency Calculation:
-
Analysis of Results:
-
Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
Visualize the optimized structure and the calculated vibrational modes.
-
-
Electronic Properties Calculation:
-
Perform a single-point energy calculation on the optimized geometry to obtain properties like HOMO-LUMO energies and the MESP.
-
Use appropriate keywords in the Gaussian input file to request these calculations.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows and conceptual relationships described in this guide.
Caption: Experimental workflows for FT-IR and FT-Raman spectroscopy.
Caption: A typical DFT computational workflow for molecular analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 7. azom.com [azom.com]
- 8. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]
- 9. The Absolute Beginners Guide to Gaussian [ccl.net]
- 10. researchgate.net [researchgate.net]
Biological Activity Screening of 5-Bromo-3-pyridinol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-pyridinol is a heterocyclic organic compound that has garnered attention in the scientific community as a versatile scaffold for the synthesis of various biologically active molecules. While data on the standalone biological activity of this compound is limited, its derivatives have demonstrated significant potential in several therapeutic areas, including antifungal, anticancer, and bone regenerative applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound and its key derivatives, with a focus on experimental methodologies and data presentation.
Fungicidal Activity
Activity Against Plasmopara viticola
Plasmopara viticola, the causative agent of grapevine downy mildew, is a significant agricultural pathogen. While direct EC50 or MIC values for this compound are not documented in the reviewed literature, the general experimental approach to determine such values is outlined below.
This protocol is a standard method for evaluating the efficacy of fungicidal compounds against P. viticola.
Objective: To determine the concentration of a test compound required to inhibit the sporulation of P. viticola on grapevine leaf discs.
Materials:
-
Healthy, young grapevine leaves (e.g., from Vitis vinifera)
-
Plasmopara viticola sporangia suspension
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile distilled water
-
Petri dishes
-
Filter paper
-
Micropipettes
-
Incubator
Procedure:
-
Leaf Disc Preparation: Grapevine leaves are surface-sterilized and discs of a uniform diameter (e.g., 1.5 cm) are punched out.
-
Treatment Application: The leaf discs are placed abaxial side up on moist filter paper in Petri dishes. A dilution series of the test compound is prepared, and a small volume (e.g., 50 µL) of each concentration is applied to the surface of the leaf discs. Control discs are treated with the solvent only.
-
Inoculation: A suspension of P. viticola sporangia (e.g., 1 x 10^5 sporangia/mL) is prepared in sterile distilled water. A small droplet (e.g., 10 µL) of the suspension is placed on the center of each leaf disc.
-
Incubation: The Petri dishes are sealed and incubated in the dark at a controlled temperature (e.g., 20-22°C) for 24 hours to allow for infection. Following this, they are transferred to a controlled environment with a photoperiod (e.g., 16 hours light / 8 hours dark) to induce sporulation.
-
Assessment: After 5-7 days, the percentage of the leaf disc area covered by sporangia is visually assessed.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the solvent control. The EC50 value (the concentration that inhibits 50% of sporulation) is then determined by probit analysis or other suitable statistical methods.
Experimental Workflow
A Comprehensive Technical Review of 5-Bromo-3-pyridinol and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 5-Bromo-3-pyridinol and its analogs, focusing on their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its versatile chemical nature and a broad spectrum of biological activities. The presence of the bromine atom and the hydroxyl group on the pyridine ring makes it a valuable scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide explores the existing literature on this compound and its analogs, with a particular focus on their antifungal and anticancer properties.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives has been approached through various chemical strategies. The selection of a particular synthetic route often depends on the desired substitutions on the pyridine ring.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 3-hydroxypyridine. The reaction conditions can be modulated to control the position and degree of bromination.
Synthesis of Key Analogs
5-Bromo-2-nitro-3-pyridinol: This analog can be synthesized from 3-Bromo-5-hydroxypyridine.[1]
2-Amino-5-bromo-3-iodopyridine: This analog is an important pharmaceutical intermediate and can be prepared from 2-aminopyridine through a two-step process involving bromination and iodination.
Chemical and Physical Properties
The chemical and physical properties of this compound and its analogs are crucial for their biological activity and formulation development. A summary of these properties for the parent compound is provided below.
| Property | Value |
| Molecular Formula | C5H4BrNO |
| Molecular Weight | 174.00 g/mol |
| Melting Point | 167-168 °C |
| Boiling Point | 343.7±22.0 °C at 760 mmHg |
| Density | 1.8±0.1 g/cm3 |
| LogP | 2.04 |
Biological Activities
Analogs of this compound have demonstrated a range of biological activities, with antifungal and anticancer effects being the most prominent.
Antifungal Activity
This compound itself has been identified as a potential fungicide, showing at least 70% control of Plasmopara viticola at a concentration of 200 ppm.[1] The mechanism of antifungal action for some pyridine derivatives is believed to involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]
Quantitative Antifungal Activity Data of Pyridine Analogs
| Compound | Fungal Species | IC50 / EC50 (µg/mL) | Reference |
| Pyridine carboxamide derivative 3f | Botrytis cinerea | 76.9% inhibition at 50 mg/L | [2] |
| Pyridine carboxamide derivative 3g | Colletotrichum ambiens | 84.1% inhibition at 50 mg/L | [2] |
| Thiazole-pyridine derivative 7c | Candida albicans | MIC = 0.15 mM | [3] |
| Thiazole-pyridine derivative 8c | Candida albicans | MIC = 0.15 mM | [3] |
Anticancer Activity
Several analogs of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Quantitative Anticancer Activity Data of Bromo-pyrimidine and Quinoline Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-pyrimidine derivative 4e | SNB-75 (CNS cancer) | PGI = 41.25% at 10⁻⁵ M | [4] |
| 5-bromo-pyrimidine derivative 4i | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | PGI = 23.12-38.94% at 10⁻⁵ M | [4] |
| 8-hydroxyquinoline-5-sulfonamide 3c | C-32 (melanoma), MDA-MB-231 (breast), A549 (lung) | < 100 µM | [5] |
| Ciminalum–thiazolidinone hybrid 2f | NCI60 panel | Average GI50 = 2.80 µM | [6] |
| Ciminalum–thiazolidinone hybrid 2h | NCI60 panel | Average GI50 = 1.57 µM | [6] |
Mechanism of Action
Inhibition of Succinate Dehydrogenase (SDH)
A key mechanism of action for the antifungal activity of some pyridine derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to cell death.
Caption: General mechanism of succinate dehydrogenase (SDH) inhibition.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of bromo-substituted heterocyclic compounds with their target proteins. For instance, studies on 5-bromoindole derivatives have revealed key interactions with the VEGFR tyrosine kinase domain, highlighting the importance of the bromo substituent in binding.[6] Similarly, docking studies of bis(indolyl)pyridine analogs have suggested their potential to inhibit bacterial enzymes like thymidylate kinase and DNA gyrase.[7] These computational approaches provide valuable insights for the rational design of more potent analogs.
Experimental Protocols
Synthesis of 5-Bromo-2-nitro-3-pyridinol[1]
Materials:
-
3-Bromo-5-hydroxypyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolve 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) in concentrated sulfuric acid (6 mL) in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid (0.52 mL, 0.011 mol) dropwise to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 20 hours.
-
Carefully pour the reaction mixture into ice water and stir thoroughly.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to obtain 5-bromo-2-nitropyridin-3-ol as a light yellow solid.
Caption: Workflow for the synthesis of 5-Bromo-2-nitro-3-pyridinol.
MTT Assay for Anticancer Activity[8][9]
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., RPMI-1640)
-
96-well microplates
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add a solubilization solution (e.g., 100-200 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
Mycelial Growth Rate Assay for Antifungal Activity[5][10]
Materials:
-
Fungal strains
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Test compounds
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and amend it with various concentrations of the test compounds. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: From a fresh, actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 4-5 mm) using a sterile cork borer or scalpel.
-
Inoculation: Place the mycelial plug at the center of each PDA plate containing the test compound. Include a control plate with no compound.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 3-7 days).
-
Measurement: Measure the diameter of the fungal colony (mycelial growth) in two perpendicular directions at regular intervals.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).
Caption: Experimental workflow for the mycelial growth rate assay.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential in the development of new antifungal and anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. While the inhibition of succinate dehydrogenase has been identified as a key mechanism of antifungal action, further research is needed to elucidate the precise molecular targets and signaling pathways involved in their anticancer effects. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future research in this exciting area of drug discovery. Further in vivo efficacy and toxicity studies will be crucial in translating the promising in vitro activities of these compounds into clinically viable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 5-Bromo-3-pyridinol: A Key Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-3-pyridinol is a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature, featuring a pyridine ring, a bromo substituent, and a hydroxyl group, offers multiple reaction sites for the construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The bromo substituent serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The hydroxyl group can be readily functionalized, for instance, through etherification, to further expand the molecular diversity of the resulting products. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations.
Key Applications of this compound
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas. The pyridine ring is a known pharmacophore, and its substitution pattern, facilitated by the bromo and hydroxyl groups, allows for the fine-tuning of biological activity.[1]
Medicinal Chemistry: Derivatives of this compound are important intermediates for various drugs. For example, it is a precursor for the synthesis of the antidepressant drug SB-243213, a selective 5-HT2C receptor inverse agonist.[1] The general structure of many biologically active pyridine derivatives highlights the importance of functionalization at the 5-position, which can be readily achieved from this compound.
Agrochemicals: The pyridinol moiety is also found in compounds with fungicidal properties. This compound and its chlorinated derivatives have been shown to be effective in controlling certain plant fungal infections.[2]
Core Synthetic Methodologies
The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-pyridinols
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromine atom of this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds. The hydroxyl group may require protection prior to the coupling reaction to prevent side reactions, although under certain conditions, the reaction can proceed without protection.
Sonogashira Coupling: Synthesis of 5-Alkynyl-3-pyridinols
The Sonogashira coupling enables the introduction of an alkynyl group at the 5-position of the pyridine ring. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 5-alkynyl-3-pyridinols are valuable intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-pyridinols
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines to yield 5-amino-3-pyridinol derivatives. These products are important building blocks for the synthesis of compounds with diverse biological activities.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the key cross-coupling reactions of this compound. These conditions are based on established procedures for structurally similar bromopyridine derivatives and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 120 | 8 | 88 |
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 80 | 16 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 90 | 10 | 85 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | t-BuOH | 90 | 16 | 89 |
Experimental Protocols
The following are detailed protocols for the key cross-coupling reactions of this compound. These protocols are representative and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-pyridinol.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine). To this mixture, add the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 5-alkynyl-3-pyridinol.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu) to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 5-amino-3-pyridinol derivative.
Visualizations
Synthetic Workflow for 5-Aryl-3-pyridinols
The following diagram illustrates a typical experimental workflow for the synthesis of 5-aryl-3-pyridinols from this compound via a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway of a this compound Derivative Target
As an example of the biological relevance of compounds derived from this compound, the following diagram illustrates the simplified signaling pathway of the 5-HT2C receptor, the target of the antidepressant drug SB-243213.[3] SB-243213 acts as an inverse agonist, reducing the basal activity of this receptor.
Caption: Simplified 5-HT2C receptor signaling pathway.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse array of functionalized pyridine derivatives. The methodologies outlined in this document, particularly the palladium-catalyzed cross-coupling reactions, provide robust and versatile routes to novel compounds with significant potential in medicinal chemistry and agrochemicals. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities.
References
Applications of 5-Bromo-3-pyridinol in Medicinal Chemistry: A Detailed Guide for Researchers
Abstract
5-Bromo-3-pyridinol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the presence of a bromine atom amenable to various cross-coupling reactions and a hydroxyl group that can be derivatized, make it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and biological activity data for this compound and its derivatives, intended for researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a bromine atom and a hydroxyl group, as in this compound, provides strategic points for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with a wide range of biological activities. This molecule serves as a key intermediate in the synthesis of compounds targeting various diseases, including fungal infections and cancer.
Applications in Medicinal Chemistry
Antifungal Agents
This compound itself has demonstrated potential as a fungicide.[1] Its derivatives are being explored for the development of more potent and broad-spectrum antifungal agents. The pyridinol core can be modified to enhance interaction with fungal-specific targets.
Kinase Inhibitors
Derivatives of this compound are promising candidates for the development of kinase inhibitors, a critical class of anticancer drugs. The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. Notably, related bromo-pyridine derivatives have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.
Synthetic Intermediate for Bioactive Molecules
The bromine atom at the 5-position of this compound is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds for biological screening.
Quantitative Data
Antifungal Activity
| Compound | Organism | Activity | Reference |
| This compound | Plasmopara viticola | ≥70% control at 200 ppm | [1] |
Antibacterial Activity (MIC Values for Related Bromo-heterocyclic Compounds)
| Compound Class | Bacteria | MIC (µg/mL) | Reference |
| 5-Bromoisatin derivatives | Staphylococcus aureus | 3.9 - 62.5 | |
| 5-Bromoisatin derivatives | Micrococcus luteus | 31.5 - 62.5 | |
| 6-Bromo-1H-imidazo[4,5-b]pyridine derivatives | Staphylococcus aureus | 6.25 - 200 | |
| 6-Bromo-1H-imidazo[4,5-b]pyridine derivatives | Bacillus subtilis | 6.25 - 200 |
Pim-1 Kinase Inhibitory Activity (IC50 Values for Related Pyridothienopyrimidinones)
| Compound | IC50 (µM) | Reference |
| 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidinone | 1.18 | |
| 2-(2-hydroxyphenyl)pyridothienopyrimidinone | 4.62 | |
| 2-(2-(trifluoromethyl)phenyl)-2,3-dihydropyridothienopyrimidinone | 1.97 |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., THF or DMF)
-
Reaction flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflows for key cross-coupling reactions of this compound.
References
5-Bromo-3-pyridinol: A Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-3-pyridinol is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel ligands targeting a range of biological entities. Its pyridine core is a common feature in many approved drugs, and the presence of both a bromine atom and a hydroxyl group provides two reactive sites for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. The hydroxyl group can be functionalized through etherification or other modifications. This application note focuses on the utility of this compound as a precursor for the development of potent kinase inhibitors, with a specific emphasis on inhibitors of the REarranged during Transfection (RET) kinase, a clinically validated target in oncology.
This compound in the Synthesis of RET Kinase Inhibitors
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known driver in several types of cancer, including non-small cell lung cancer and thyroid carcinomas.[1] Consequently, the development of small molecule inhibitors targeting RET is a significant area of cancer drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, acting as an ATP mimic that binds to the hinge region of the kinase domain.[2] By utilizing this compound as a starting material, novel pyrazolo[3,4-d]pyrimidine-based RET inhibitors can be synthesized.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based RET inhibitor starting from this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.
Overall Synthetic Scheme:
Caption: Synthetic pathway from this compound to a pyrazolo[3,4-d]pyrimidine-based RET inhibitor.
Protocol 1: Protection of the Hydroxyl Group
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Protecting Group: Add chloromethyl methyl ether (MOMCl, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-(methoxymethoxy)pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial, combine 5-Bromo-3-(methoxymethoxy)pyridine (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[3] Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-(1H-Pyrazol-4-yl)-3-(methoxymethoxy)pyridine.
Protocol 3: Deprotection of the Hydroxyl Group
-
Reaction Setup: Dissolve 5-(1H-Pyrazol-4-yl)-3-(methoxymethoxy)pyridine (1.0 eq) in methanol.
-
Acid Addition: Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir the mixture at room temperature.
-
Reaction Progression: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(1H-Pyrazol-4-yl)pyridin-3-ol.
Protocol 4: Formation of the Pyrazolo[3,4-d]pyrimidine Core
-
Cyclization: A mixture of 5-(1H-Pyrazol-4-yl)pyridin-3-ol (1.0 eq) and ethyl cyanoformate is heated to form the initial pyrimidine ring.
-
Chlorination: The resulting pyrazolopyrimidinone is then treated with phosphorus oxychloride (POCl₃) at reflux to yield the 4-chloro-5-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine intermediate.
Protocol 5: Amination to Yield the Final RET Inhibitor
-
Reaction Setup: To a solution of 4-Chloro-5-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-butanol, add the desired amine (R-NH₂, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Progression: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC or column chromatography to afford the final N-substituted-5-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as the target RET inhibitor.
Quantitative Data
The following table summarizes the in vitro activity of a series of pyrazolo[3,4-d]pyrimidine-based RET inhibitors, demonstrating the structure-activity relationship (SAR) for this class of compounds.
| Compound ID | R Group (Substitution on Pyrimidine) | RET IC₅₀ (nM) |
| 1 | 3-(Trifluoromethyl)aniline | 56.2[4] |
| 2 | 3-(Fluoromethyl)aniline | 35,500[4] |
| 3 | Phenyl | 6,820[4] |
| 4 | 1-Methyl-1H-pyrazole | 1,044[4] |
| 5 | 3-(tert-Butyl)pyrazol-5-amine | 0.57[4] |
| 6 | 3-(tert-Butyl)-1-isopropylpyrazol-5-amine | - |
| 7 | 3-Methoxypropane | 1,900[4] |
Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1] These pathways are critical for cell proliferation, survival, and differentiation. In cancer, constitutive activation of RET leads to uncontrolled cell growth. The synthesized pyrazolo[3,4-d]pyrimidine-based inhibitors act by competing with ATP for binding to the kinase domain of RET, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Caption: The RET signaling pathway and the point of inhibition by ligands derived from this compound.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of novel kinase inhibitors. The protocols and data presented here demonstrate a clear pathway for the development of potent RET inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. The strategic use of Suzuki-Miyaura coupling allows for the systematic exploration of the chemical space around this privileged core, facilitating the optimization of potency and selectivity. The information provided in this application note is intended to aid researchers in the design and execution of their own drug discovery programs targeting RET and other kinases.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a comparative analysis of experimental setups for the bromination of 3-hydroxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
The bromination of 3-hydroxypyridine is a crucial electrophilic aromatic substitution reaction. The hydroxyl group at the 3-position is a strong activating group, directing the substitution to the ortho and para positions (primarily positions 2, 4, and 6). The regioselectivity of the reaction can be influenced by the choice of brominating agent and reaction conditions. This document outlines the most common methods for the synthesis of mono- and di-brominated 3-hydroxypyridine derivatives.
Comparative Data of Bromination Methods
The following table summarizes the quantitative data for different methods of brominating 3-hydroxypyridine.
| Product | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | Br₂ / NaOH | Water | 10-15 | 2.5 - 3 | 70-75 | [1] |
| 2,6-Dibromo-3-hydroxypyridine | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol for the Synthesis of 2-Bromo-3-hydroxypyridine using Bromine and Sodium Hydroxide[1]
This protocol describes the regioselective synthesis of 2-bromo-3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
pH meter or pH paper
-
Standard glassware for extraction and recrystallization
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a 40% aqueous solution of sodium hydroxide.
-
Cool the NaOH solution to between -10°C and 0°C using an ice-salt bath.
-
Slowly add liquid bromine dropwise to the cold NaOH solution while maintaining the temperature.
-
-
Preparation of 3-Hydroxypyridine Solution:
-
Dissolve 3-hydroxypyridine in a separate 40% aqueous solution of sodium hydroxide.
-
-
Reaction:
-
Slowly add the 3-hydroxypyridine solution dropwise to the freshly prepared cold sodium hypobromite solution.
-
Carefully control the addition rate to maintain the reaction temperature between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 to 3 hours.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture by adding an acid (e.g., HCl) until the pH reaches 7.
-
Cool the mixture to induce precipitation of the crude product.
-
Collect the crude product by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 2-bromo-3-hydroxypyridine.
-
General Protocol for the Bromination of Activated Aromatic Rings using N-Bromosuccinimide (NBS)
While a specific protocol for 3-hydroxypyridine is not detailed in the literature reviewed, the following general procedure can be adapted.
Materials:
-
3-Hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., chloroform, acetonitrile, or acetic acid)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
Dissolve 3-hydroxypyridine in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add N-bromosuccinimide (typically 1.0 to 1.2 equivalents for mono-bromination) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate and the solvent used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Diagrams
Experimental Workflow for Bromination of 3-Hydroxypyridine
Caption: Experimental workflow for the synthesis of 2-bromo-3-hydroxypyridine.
Factors Affecting Bromination of 3-Hydroxypyridine
Caption: Key factors influencing the outcomes of 3-hydroxypyridine bromination.
Discussion of Regioselectivity and Side Products
The hydroxyl group (-OH) at the 3-position of the pyridine ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the attack of the electrophile.
-
Attack at the 2-position (ortho): The positive charge in the arenium ion intermediate can be delocalized onto the nitrogen atom and the carbon atoms of the ring, including a resonance structure where the positive charge is stabilized by the lone pair of electrons on the hydroxyl group. This makes the 2-position highly activated.
-
Attack at the 4-position (para): Similar to the 2-position, the intermediate is stabilized by resonance, making this position also favorable for substitution.
-
Attack at the 6-position (ortho): The 6-position is also activated by the hydroxyl group.
The preferential formation of 2-bromo-3-hydroxypyridine in the Br₂/NaOH method suggests that under these basic conditions, the phenoxide-like character of the deprotonated 3-hydroxypyridine strongly directs the bromonium ion to the adjacent 2-position.
Potential Side Products:
-
Dibromination: The use of excess brominating agent or more forcing reaction conditions can lead to the formation of dibrominated products, such as 2,6-dibromo-3-hydroxypyridine.
-
Isomeric Monobrominated Products: Depending on the reaction conditions, small amounts of 4-bromo- and 6-bromo-3-hydroxypyridine may also be formed.
Careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of the desired monobrominated product and minimize the formation of side products. Purification by recrystallization or column chromatography is typically required to isolate the desired isomer in high purity.
References
Application Notes and Protocols for the Purification of Crude 5-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 5-Bromo-3-pyridinol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methods for recrystallization and column chromatography, designed to enhance the purity of the crude product for downstream applications.
Introduction
This compound is a pivotal building block in medicinal chemistry. The purity of this compound is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the validity of biological screening data. Crude this compound, often obtained as a solid from synthesis, may contain unreacted starting materials, by-products, and other process-related impurities. This document provides robust methods to effectively remove these contaminants.
Physico-chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C5H4BrNO | [1] |
| Molecular Weight | 174.00 g/mol | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 166-170 °C | |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [1] |
Potential Impurities in Crude this compound
The primary synthesis of this compound often involves the reaction of 3,5-dibromopyridine. Potential impurities arising from this process may include:
-
Unreacted 3,5-dibromopyridine: A common impurity due to incomplete reaction.
-
Over-brominated species: Such as 2,5-dibromo-3-hydroxypyridine or 3,5-dibromo-x-hydroxypyridine, which can form under certain reaction conditions.[3]
-
Isomeric by-products: Depending on the synthetic route, other positional isomers of bromo-hydroxypyridine might be present.
-
Residual solvents and reagents: Solvents used in the synthesis and work-up procedures.
The purification methods outlined below are designed to effectively separate this compound from these and other potential impurities.
Purification Techniques
Two primary methods are recommended for the purification of crude this compound: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The selection of an appropriate solvent system is crucial for a successful recrystallization with high recovery and purity.
This protocol is suitable for crude material with a relatively low level of impurities. A solvent pair of ethanol and water is effective due to the good solubility of this compound in hot ethanol and its poor solubility in water.
-
Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., 20-30 mL) and heat the mixture to a gentle boil while stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this cooling period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the yield of the purified crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 50% ethanol/water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
| Parameter | Before Purification (Crude) | After Recrystallization |
| Purity (by HPLC) | ~90-95% | >99.0% |
| Yield | - | 75-90% |
| Appearance | Off-white to light brown powder | White to off-white crystalline solid |
Note: The provided purity and yield are typical and may vary depending on the quality of the crude material.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities and is particularly useful for removing closely related impurities.
This protocol utilizes a silica gel stationary phase and a gradient elution of ethyl acetate in hexane to separate this compound from its impurities.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to pack under gravity. Gently tap the column to ensure even packing.
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane containing 0.1% triethylamine to prevent peak tailing). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) with 0.1% Triethylamine |
| Initial Purity (Crude) | 85-95% |
| Final Purity (by HPLC) | >99.5%[2] |
| Recovery Yield | 70-85% |
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Conclusion
The protocols described in these application notes provide effective and reproducible methods for the purification of crude this compound. For moderately impure starting material, recrystallization offers a straightforward and scalable approach. For crude products containing a more complex mixture of impurities or when higher purity is required, flash column chromatography is the recommended method. Successful implementation of these protocols will yield high-purity this compound suitable for demanding applications in research and drug development. A purity of over 99% is achievable and can be confirmed by HPLC analysis.[2]
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 5-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 5-Bromo-3-pyridinol. This compound is a valuable building block in medicinal chemistry and drug discovery, and functionalization of its hydroxyl group is a key step in the synthesis of a wide range of biologically active molecules.[1] The protocols outlined below describe common and effective methods for etherification, esterification, and conversion of the hydroxyl group into a leaving group for cross-coupling reactions.
Introduction
This compound is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a hydroxyl group. The hydroxyl group is phenolic in nature, making it amenable to a variety of functionalization reactions. Modifying this group can significantly impact the physicochemical properties of the molecule, such as its lipophilicity, solubility, and ability to participate in hydrogen bonding. These modifications are crucial for structure-activity relationship (SAR) studies in drug development. The bromine atom on the pyridine ring also serves as a handle for further diversification, typically through palladium-catalyzed cross-coupling reactions.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide. In the case of this compound, the phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. O-benzylation is a common application of this method to protect the hydroxyl group or to introduce a benzyl moiety for SAR studies.
Experimental Protocol: O-Benzylation of this compound
This protocol is adapted from the benzylation of a structurally similar nitropyridine derivative.
Materials and Reagents:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-bromo-3-(benzyloxy)pyridine.
Quantitative Data (Representative):
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl bromide | NaH | DMF | 16 | ~70-80 |
| This compound | Methyl iodide | K₂CO₃ | Acetone | 12 | ~85-95 |
| This compound | Ethyl iodide | Cs₂CO₃ | CH₃CN | 12 | ~80-90* |
*Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Workflow: Williamson Ether Synthesis
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-3-pyridinol as a key building block. The synthesis of 5-aryl-3-pyridinol scaffolds is of significant interest in medicinal chemistry due to the prevalence of the pyridinol core in biologically active molecules. This document outlines optimized reaction conditions, catalyst selection, and experimental procedures, and discusses the relevance of the resulting compounds in drug discovery, particularly as kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] this compound is a valuable substrate in this reaction, yielding 5-aryl-3-pyridinol derivatives that are important pharmacophores.
The presence of both a pyridine nitrogen and a hydroxyl group in this compound presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] The acidic proton of the hydroxyl group can also interact with the basic reaction conditions. Careful optimization of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields.
Optimized Reaction Conditions
Successful Suzuki coupling of this compound hinges on the careful selection of several key parameters. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst loading is typically in the range of 1-5 mol%. Pd(PPh₃)₄ is a common and effective choice.[3] For challenging couplings, more advanced catalyst systems with bulky phosphine ligands may be beneficial. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. The choice of base can significantly impact the yield.[2] Potassium phosphate is often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used. Degassing the solvent is important to prevent oxidation of the catalyst.[3] |
| Temperature | 80-110 °C | The reaction temperature will depend on the specific substrates and catalyst system used. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature and reaction time.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[4] |
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3][5] These values can serve as an estimate for the expected yields with this compound under optimized conditions.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-3-pyridinol | 85-95 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-3-pyridinol | 80-90 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-pyridinol | 82-92 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-3-pyridinol | 75-85 |
| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-3-pyridinol | 70-80 |
| 2-Thiopheneboronic acid | 5-(2-Thienyl)-3-pyridinol | 65-75 |
Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[4]
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-pyridinol.
Protection of the Hydroxyl Group (Optional)
In cases where the free hydroxyl group interferes with the reaction, it can be protected prior to the Suzuki coupling. A common protecting group for phenols is the methoxymethyl (MOM) ether.
Protection Protocol:
-
Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C and slowly add methoxymethyl chloride (MOM-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to isolate the protected 5-bromo-3-(methoxymethoxy)pyridine.
-
Proceed with the Suzuki coupling as described in the general protocol.
-
Deprotect the MOM group using acidic conditions (e.g., HCl in methanol) after the coupling reaction is complete.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: 5-Bromo-3-pyridinol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-3-pyridinol as a versatile starting material in the synthesis of pyridine-based kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component of molecules designed to target the ATP-binding site of various kinases. The strategic placement of the bromine atom and the hydroxyl group on the pyridinol ring offers synthetic handles for diversification and the introduction of pharmacophoric features essential for potent and selective kinase inhibition.
Introduction to Pyridine-Based Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyridine ring is a common motif in many approved and investigational kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
This compound is a valuable building block for the synthesis of such inhibitors. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. These substituents can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. The hydroxyl group at the 3-position can be functionalized through etherification or other reactions to introduce additional diversity and modulate the physicochemical properties of the final compounds.
Synthetic Strategies and Experimental Protocols
The following sections outline a representative synthetic strategy for the preparation of a pyridine-based kinase inhibitor scaffold starting from this compound. This involves two key transformations: O-alkylation of the hydroxyl group followed by a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: O-Alkylation of this compound
This protocol describes the etherification of the hydroxyl group of this compound with a suitable alkyl halide. This step serves to protect the hydroxyl group and can also be used to introduce a functional handle for further modification or to directly contribute to the pharmacophore of the target inhibitor.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired O-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the O-alkylated 5-bromopyridine derivative with an arylboronic acid. This reaction is a powerful tool for constructing the biaryl core structure common to many kinase inhibitors.
Materials:
-
O-alkylated 5-bromopyridine derivative (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a Schlenk flask, dissolve the O-alkylated 5-bromopyridine derivative (1.0 eq.) and the arylboronic acid (1.2 eq.) in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final kinase inhibitor scaffold.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative pyridine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| VRK1-Inhibitor-26 | VRK1 | 150 | [1] |
| PIM-1-Inhibitor-12 | PIM-1 | 14.3 | [2] |
| ROCK-Inhibitor-37 | ROCK1 | Data not specified | [3] |
| Met-Kinase-Inhibitor-2 | Met | 1.8 | |
| Flt-3-Inhibitor-2 | Flt-3 | 4 | |
| VEGFR-2-Inhibitor-2 | VEGFR-2 | 27 |
Note: The specific compounds in the table may not be directly synthesized from this compound but represent the pyridine-based kinase inhibitor class.
Signaling Pathways and Visualization
The synthesized pyridine-based kinase inhibitors can target a variety of signaling pathways implicated in cancer and other diseases. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a synthesized kinase inhibitor.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by a synthesized kinase inhibitor.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key experimental steps involved in the synthesis and initial biological evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-3-pyridinol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-3-pyridinol.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often depend on the synthetic route used. Potential impurities may include unreacted starting materials such as 3-bromo-5-methoxypyridine or 3,5-dibromopyridine, as well as byproducts from the reaction.[1] If the synthesis involves a demethylation step, incomplete reaction can leave residual methoxy-containing compounds. Side reactions could also introduce other brominated pyridine isomers.
Q2: My crude this compound is a discolored powder. What is the likely cause?
A2: The appearance of a white to off-white or light brown solid is considered normal for this compound.[2] Significant discoloration to a darker brown or yellow may indicate the presence of colored impurities or degradation products. Exposure to air and light over extended periods can also lead to discoloration. Proper storage in an inert atmosphere, away from moisture, is recommended.[2][3]
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: This is a common challenge in recrystallization and can be due to several factors:
-
Too much solvent: This is the most frequent reason for crystallization failure. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of pure this compound.
-
Inappropriate solvent system: The chosen solvent may not be ideal. It is crucial to select a solvent in which this compound is soluble when hot but sparingly soluble at room temperature.
Q4: During column chromatography, my compound is smearing and not forming a tight band. How can I improve the separation?
A4: Peak tailing or band broadening in chromatography of pyridine derivatives is often due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica gel.[4] To mitigate this:
-
Add a basic modifier: Including a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or pyridine in your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Optimize the solvent system: The polarity of the eluent may not be optimal. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve better separation.
-
Use a different stationary phase: If issues persist, consider using an alternative stationary phase such as alumina or a deactivated silica gel.
Data on Purification of this compound
The following table summarizes representative data for the purification of this compound by common laboratory methods. The initial purity is assumed from a typical synthesis, and the final purity is based on commercially available high-purity standards.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | ~90 | >98 | 70-85 | Yield is dependent on the choice of solvent and careful execution of the procedure. |
| Column Chromatography | ~90 | >99 | 60-80 | Yield can be lower due to the multiple fractions collected and potential for material loss on the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a two-solvent recrystallization method.
Methodology:
-
Dissolution: In a fume hood, place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a "good" solvent) while stirring until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, slowly add hexanes (a "poor" solvent) dropwise with continuous swirling. Continue adding until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice-water bath for 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Methodology:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed compound onto the top of the prepared column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 50% ethyl acetate in hexanes. To improve peak shape, 0.1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Workflow for Purification Method Selection
Caption: A decision workflow for selecting the appropriate purification method for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-pyridinol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-Bromo-3-pyridinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing this compound?
A1: this compound offers two primary reactive sites for derivatization: the hydroxyl group and the bromo group. Common strategies include:
-
O-Alkylation (Williamson Ether Synthesis): Introduction of an alkyl or aryl group at the hydroxyl position to form an ether linkage. This is often used for introducing side chains or as a protecting group strategy.
-
O-Acylation (Esterification): Reaction of the hydroxyl group with an acylating agent to form an ester.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for various cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to introduce an aryl, heteroaryl, or alkyl group.
-
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl moiety.[1][2][3][4]
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with a primary or secondary amine.[5][6][7]
-
Q2: How can I protect the hydroxyl group of this compound before performing a cross-coupling reaction on the bromo group?
A2: Protecting the hydroxyl group is often necessary to prevent side reactions during cross-coupling. Common protecting groups for phenolic hydroxyls are suitable here. Benzyl (Bn) and substituted benzyl ethers (e.g., p-methoxybenzyl, PMB) are widely used due to their stability.[8] Silyl ethers like tert-Butyldimethylsilyl (TBS) are also effective.[8] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for deprotection.[8]
Q3: What are the general considerations for solvent and base selection in these derivatization reactions?
A3: Solvent and base selection are critical for reaction success and depend on the specific transformation:
-
For O-Alkylation/Acylation: A polar aprotic solvent like DMF or THF is typically used with a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
For Suzuki Coupling: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous basic solution (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is common.[9][10] The base activates the boronic acid for transmetalation.[11]
-
For Sonogashira Coupling: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, which also serves as a solvent or co-solvent with THF or DMF.[1][3]
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are frequently employed in solvents like toluene or dioxane.
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion | 1. Incomplete deprotonation of the hydroxyl group. 2. Poor quality alkylating agent. 3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions as water will quench the base. 2. Check the purity of the alkyl halide/sulfonate. 3. Gently heat the reaction mixture (e.g., to 40-60 °C). |
| Formation of side products | 1. Elimination reaction with secondary or tertiary alkyl halides. 2. N-alkylation of the pyridine ring. | 1. Use a primary alkyl halide if possible, as the Williamson ether synthesis is an SN2 reaction.[12] 2. This is generally less favorable but can occur. Consider using a milder base or lower temperature. |
Palladium-Catalyzed Cross-Coupling Reactions (General)
| Problem | Possible Cause | Troubleshooting Steps |
| Decomposition of starting material/low yield | 1. Catalyst poisoning. 2. Reaction temperature is too high. 3. Oxygen contamination leading to catalyst deactivation. | 1. Ensure all reagents and solvents are pure. Some functional groups can interfere with the catalyst. 2. Optimize the reaction temperature; run at a lower temperature for a longer duration. 3. Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. |
| Failure to reproduce a successful reaction | 1. Inconsistent quality of reagents (especially the boronic acid in Suzuki coupling). 2. Inactive catalyst. 3. Insufficient degassing. | 1. Use fresh, high-purity boronic acid; they can degrade upon storage.[9] 2. Use a fresh bottle of palladium catalyst or a pre-catalyst.[9] 3. Ensure the degassing procedure is rigorously followed.[9] |
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Debromination of starting material | Homocoupling of the boronic acid or protodeborylation followed by reduction. | 1. Ensure the reaction is not overheated. 2. Use a slight excess of the boronic acid. 3. Screen different palladium ligands. |
| Low conversion with an electron-rich boronic acid | Slow transmetalation step. | 1. Use a more electron-withdrawing ligand on the palladium. 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. |
Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen. | 1. Rigorously degas the reaction mixture. 2. Add the copper(I) iodide catalyst just before the alkyne. |
| No reaction | 1. Inactive palladium or copper catalyst. 2. Insufficiently basic conditions. | 1. Use fresh catalysts. 2. Ensure the amine base is pure and dry. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield with a sterically hindered amine | Steric hindrance impeding the coupling. | 1. Use a catalyst system with a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos). 2. Increase the reaction temperature and time. |
| Hydrodehalogenation (removal of bromine) | β-hydride elimination from the palladium-amido complex. | 1. This can be a competing side reaction.[5] 2. Screen different ligand/base combinations to favor reductive elimination. |
Experimental Protocols
Protocol 1: O-Benzylation of this compound
This protocol describes the protection of the hydroxyl group as a benzyl ether.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an argon atmosphere.[8]
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-3-(benzyloxy)pyridine
This protocol details the coupling of the protected this compound with an arylboronic acid.
-
In a Schlenk flask, combine 5-Bromo-3-(benzyloxy)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).[9]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add a degassed 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound
This protocol outlines the direct coupling of this compound with a terminal alkyne.
-
To a dry reaction flask, add this compound (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous THF and triethylamine (Et₃N) in a 2:1 ratio.[3]
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne (1.1 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 16 hours or until completion is indicated by TLC.[3]
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
5-Bromo-3-pyridinol degradation pathways and prevention
Welcome to the Technical Support Center for 5-Bromo-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best-practice experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage as a solid, refrigeration at 4°C is recommended.[2] If in a solvent, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] It is also advisable to store the compound under an inert atmosphere to prevent oxidation.
Q2: I noticed the color of my this compound powder has changed from off-white to light brown. What does this indicate?
A2: A change in color of the solid compound, from its typical off-white to a light brown appearance, can be an indicator of degradation.[2] This may be due to exposure to light, air (oxidation), or moisture. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiments.
Q3: My this compound solution has become cloudy. What could be the cause?
A3: Cloudiness or precipitation in a solution of this compound can be due to several factors. The compound may be degrading into less soluble products, or the solubility limit may have been exceeded, possibly due to a change in temperature or solvent composition. It is also important to consider the pH of the solution, as changes in pH can affect the solubility and stability of pyridinol compounds.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, pyridinol derivatives, in general, can be susceptible to oxidation, photolytic degradation, and hydrolysis. Hydroxylation of the pyridine ring is a common initial step in the microbial degradation of related compounds. The presence of the bromine atom and the hydroxyl group may influence the compound's reactivity and susceptibility to these degradation routes.
Troubleshooting Guide: Investigating this compound Instability
If you suspect that your this compound has degraded, this guide provides a systematic approach to troubleshooting the issue.
Initial Observation Checklist
| Observation | Potential Cause | Recommended Action |
| Color Change (Solid) | Oxidation, Photodegradation | Store in a dark container under inert gas. Verify purity via HPLC. |
| Precipitation (Solution) | Degradation, Exceeded Solubility, pH Shift | Check storage temperature and solvent. Measure and adjust pH if necessary. Filter and analyze the precipitate and supernatant. |
| Unexpected HPLC Peaks | Presence of Degradants or Impurities | Perform forced degradation studies (see Experimental Protocols) to identify potential degradant peaks. Use LC-MS to identify unknown peaks. |
| Loss of Potency/Activity | Chemical Degradation | Re-test purity and concentration. Prepare fresh solutions from a reliable stock. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting instability issues with this compound.
References
Troubleshooting low conversion rates in 5-Bromo-3-pyridinol reactions
Welcome to the technical support center for troubleshooting reactions involving 5-Bromo-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion rates in my cross-coupling reaction with this compound?
Low conversion rates with this compound can stem from several factors. The pyridine nitrogen can coordinate with and inhibit the palladium catalyst, a common issue with nitrogen-containing heterocycles.[1][2][3] Additionally, the hydroxyl group can participate in side reactions or also interact with the catalyst. Poor solubility of the starting material or reagents can also hinder reaction kinetics.[4]
Q2: Should I protect the hydroxyl group of this compound before attempting a cross-coupling reaction?
Protecting the hydroxyl group can be a beneficial strategy.[5] It prevents potential side reactions involving the acidic proton and can mitigate catalyst inhibition by blocking a potential coordination site. Common protecting groups for hydroxyls include silyl ethers or benzyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: What are the best practices for purifying products derived from this compound?
Products derived from this compound are often polar due to the pyridine nitrogen and the (potentially deprotected) hydroxyl group. This can lead to challenges in purification, such as streaking on silica gel columns.[6][7][8] Consider using a less acidic stationary phase like alumina or employing reversed-phase chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can also improve peak shape and recovery in normal-phase chromatography.[6] For solid products, recrystallization is an effective purification method.
Q4: What are common side reactions to look out for?
Common side reactions in cross-coupling reactions include:
-
Homocoupling of the boronic acid or ester in Suzuki reactions, often promoted by the presence of oxygen.[9]
-
Protodeboronation of the boronic acid reagent, leading to the formation of an undesired arene byproduct.[10][11]
-
Dehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom.[9]
-
In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway.[12]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and resolve low yields in Suzuki-Miyaura coupling reactions.
Illustrative Suzuki-Miyaura Reaction Conditions & Yields
The following table provides hypothetical data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the effect of different parameters on the reaction yield.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 35 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Issue 2: Low Conversion in Buchwald-Hartwig Amination
Low conversion in the Buchwald-Hartwig amination of this compound is a common challenge. The following guide provides steps to improve your reaction outcome.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting low conversion in Buchwald-Hartwig amination reactions.
Illustrative Buchwald-Hartwig Reaction Conditions & Yields
This table presents hypothetical data for the amination of this compound with morpholine, showcasing the impact of different reaction parameters.
| Entry | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 12 | 40 |
| 2 | Pd₂(dba)₃ (2) | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 60 |
| 3 | RuPhos Pd G3 (2) | RuPhos | LHMDS | THF | 80 | 12 | 90 |
| 4 | XPhos Pd G2 (2) | XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Protecting Group Strategy
Caption: A decision-making workflow for determining the necessity of protecting the hydroxyl group.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Bromo-3-pyridinol
Welcome to the technical support center for the purification of 5-Bromo-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route. However, they can typically include:
-
Unreacted starting materials: Such as 3,5-dibromopyridine or 3-bromo-5-methoxypyridine.
-
Over-brominated byproducts: Poly-brominated pyridinol species can form if the reaction conditions are not carefully controlled.
-
Isomeric impurities: Depending on the synthetic method, other positional isomers of bromo-pyridinol may be present.
-
Residual solvents and reagents: Solvents used in the synthesis and workup, as well as any unquenched reagents, may remain in the crude product.
Q2: What is a typical purity benchmark for this compound?
A2: A high-purity sample of this compound, as determined by High-Performance Liquid Chromatography (HPLC), can achieve a purity of 99.96% or greater[1]. This serves as a good benchmark for evaluating the effectiveness of your chosen purification method.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include:
-
Solubility: It is soluble in chloroform and ethyl acetate, and slightly soluble in water[2]. This information is vital for designing effective recrystallization and liquid-liquid extraction procedures.
-
Amphoteric nature: The presence of both a weakly acidic pyridinol hydroxyl group and a weakly basic pyridine nitrogen allows for purification via acid-base extraction.
Alternative Purification Methods
While traditional column chromatography is a viable option, several alternative methods can be employed to purify this compound, often with advantages in terms of scalability, cost, and efficiency.
Acid-Base Extraction
This technique leverages the amphoteric nature of this compound to separate it from non-ionizable impurities.
A detailed workup procedure involving pH adjustment has been described, which forms the basis of an acid-base purification protocol[2][3].
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which both the compound and its impurities are soluble, such as ethyl acetate.
-
Acidic Wash (to remove basic impurities): Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). This will protonate and extract basic impurities into the aqueous layer. The this compound, being a weak base, will also be protonated and move to the aqueous layer.
-
Basification and Extraction: Separate the acidic aqueous layer. To this aqueous layer, add a base (e.g., 8N NaOH) to adjust the pH to approximately 9-10[2][3]. This deprotonates the pyridinium ion, making the this compound less water-soluble. Extract the product back into an organic solvent like dichloromethane[3].
-
Final pH Adjustment and Precipitation: For final purification, the pH of the aqueous solution containing the product can be carefully adjusted to 5-6 with an acid (e.g., 6 N HCl) to precipitate the pure this compound[2][3].
-
Isolation: Collect the precipitated solid by filtration, wash with a minimally soluble solvent like diisopropyl ether, and dry under vacuum[2][3].
| Issue | Potential Cause | Troubleshooting Step |
| Low recovery after extraction | Incomplete extraction from the aqueous layer. | Perform multiple extractions with the organic solvent. Ensure the pH is appropriately adjusted for maximum insolubility. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Product oiling out instead of precipitating | The concentration of the product in the solution is too high, or the temperature is too low. | Dilute the solution before pH adjustment or perform the precipitation at a slightly elevated temperature. |
| Product purity is still low | Impurities have similar acid-base properties. | Combine this method with recrystallization for enhanced purity. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its known solubilities, suitable solvents could include ethanol, or a mixed solvent system such as ethyl acetate/hexane or chloroform/hexane.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Issue | Potential Cause | Troubleshooting Step |
| No crystals form upon cooling | The solution is not saturated, or supersaturation has occurred. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. If the solution is not saturated, evaporate some of the solvent and cool again. |
| Oiling out of the product | The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil and allow it to cool more slowly. Consider using a different solvent or a mixed solvent system. |
| Low recovery of purified product | Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold and used sparingly. |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. | Treat the hot solution with a small amount of activated charcoal before hot filtration to adsorb colored impurities. |
Sublimation
Sublimation is a technique where a solid is heated under vacuum, transitions directly into a gas, and then condenses back into a pure solid on a cold surface, leaving non-volatile impurities behind. This method is particularly useful for purifying volatile solids.
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus. The setup typically includes a vessel for the crude material, a cold finger (a cooled surface for condensation), and a connection to a vacuum pump.
-
Vacuum Application: Evacuate the apparatus to a low pressure.
-
Heating: Gently heat the crude material. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition. The optimal temperature and pressure will need to be determined empirically.
-
Condensation: The vapor of this compound will condense as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, carefully remove the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Scrape the purified crystals from the cold finger.
| Issue | Potential Cause | Troubleshooting Step |
| No sublimation occurs | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature. Ensure the vacuum system is leak-free and achieving a low pressure. |
| The sample melts or decomposes | The heating temperature is too high. | Reduce the heating temperature. A lower pressure will allow for sublimation at a lower temperature. |
| Low recovery of sublimed product | Inefficient condensation or loss of volatile product. | Ensure the cold finger is sufficiently cold. Check for any leaks in the vacuum system that could carry away the product vapor. |
| Sublimate is not pure | Impurities are also volatile under the sublimation conditions. | Sublimation may not be suitable for separating volatile impurities. Consider a multi-step purification process combining sublimation with another technique like recrystallization. |
Data Presentation
The following table summarizes the potential outcomes of the different purification methods. The values are illustrative and will depend on the nature and quantity of impurities in the crude material.
| Purification Method | Potential Purity | Expected Yield | Key Advantages | Primary Considerations |
| Acid-Base Extraction | >98% | 60-90% | Good for removing non-ionizable impurities; scalable. | May not remove impurities with similar pKa values. |
| Recrystallization | >99% | 50-85% | Can yield very high purity material; effective for removing both soluble and insoluble impurities. | Requires careful solvent selection; potential for product loss in the mother liquor. |
| Sublimation | >99.5% | 40-80% | Excellent for removing non-volatile impurities; solvent-free method. | Only suitable for volatile compounds; may not separate impurities with similar vapor pressures. |
Visualizations
Experimental Workflow for Acid-Base Purification
Caption: Workflow for the purification of this compound using acid-base extraction.
Decision Tree for Purification Method Selection
Caption: Decision tree to guide the selection of an appropriate purification method.
References
Managing exothermic reactions during 5-Bromo-3-pyridinol synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to managing exothermic reactions during this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling the exothermic bromination step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Too-rapid addition of the brominating agent: This introduces a large amount of reactant at once, leading to a sudden and intense release of heat. 2. Inadequate cooling: The cooling bath (e.g., ice-water bath) may be insufficient for the scale of the reaction or may not be making adequate contact with the reaction flask. 3. High concentration of reactants: More concentrated reactants lead to a faster reaction rate and greater heat generation per unit volume. | 1. For immediate control: If a rapid exotherm begins, immediately cease the addition of the brominating agent and, if safe to do so, add a pre-chilled inert solvent to dilute the reaction mixture. 2. For future experiments: Add the brominating agent dropwise using an addition funnel for liquids or in small portions for solids. Ensure the internal temperature is closely monitored and does not exceed the target range.[1] 3. Improve cooling efficiency: Ensure the reaction flask is adequately immersed in the cooling bath and that the mixture is vigorously stirred to promote efficient heat transfer. For larger scale reactions, consider a more robust cooling system. 4. Use more dilute solutions: Reducing the concentration of the reactants will slow the reaction rate and make the exotherm easier to manage. |
| Reaction Temperature Spikes During Quenching | 1. Quenching a hot reaction mixture: The reaction between the quenching agent (e.g., sodium thiosulfate) and unreacted bromine is itself exothermic.[2][3] 2. Concentrated quenching solution: Using a highly concentrated quenching solution can lead to a rapid, localized exotherm upon addition. 3. Rapid addition of quenching agent: Adding the quenching solution too quickly does not allow for adequate heat dissipation. | 1. Cool before quenching: Always cool the reaction mixture to 0-5°C in an ice bath before beginning the quench.[2] 2. Use a dilute quenching solution: A 5-10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite is recommended.[2] 3. Slow, portion-wise addition: Add the quenching solution dropwise or in small portions with vigorous stirring, while monitoring the temperature.[2] |
| Formation of Multiple Brominated Byproducts | 1. Poor temperature control: Higher reaction temperatures can lead to decreased selectivity and the formation of di- or poly-brominated products. 2. Excess of brominating agent: Using a significant excess of the brominating agent can drive the reaction towards multiple substitutions, especially on a highly activated ring like 3-hydroxypyridine.[4] | 1. Maintain a low reaction temperature: Conduct the bromination at the lowest temperature that allows for a reasonable reaction rate. An ice bath (0-5°C) is a common starting point. 2. Use a stoichiometric amount of brominating agent: Carefully control the stoichiometry of the brominating agent to favor mono-bromination. 3. Consider a milder brominating agent: Reagents like N-Bromosuccinimide (NBS) can offer better control and selectivity compared to molecular bromine.[5] |
| Persistent Red/Orange Color After Quenching | 1. Insufficient quenching agent: Not enough reducing agent has been added to consume all the unreacted bromine.[2] 2. Degraded quenching solution: Solutions of sodium thiosulfate or sodium bisulfite can degrade over time. | 1. Add more quenching solution: Continue to add the quenching solution portion-wise until the color completely disappears.[2] 2. Use a freshly prepared solution: Always use a freshly prepared solution of the quenching agent for reliable results. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 3-hydroxypyridine an exothermic reaction?
A1: The bromination of 3-hydroxypyridine is a type of electrophilic aromatic substitution. These reactions are generally exothermic because the formation of a stable aromatic product releases energy.[6][7][8] The hydroxyl group (-OH) on the pyridine ring is a strong activating group, which makes the ring highly nucleophilic and reactive towards electrophiles like bromine, contributing to a more vigorous and exothermic reaction compared to the bromination of unsubstituted benzene.[4]
Q2: What are the primary safety hazards associated with a runaway exothermic reaction?
A2: A runaway reaction is a dangerous situation where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reaction vessel. The primary hazards include:
-
Boiling of solvents: This can lead to a rapid increase in pressure, potentially exceeding the limits of the glassware and causing an explosion.
-
Vessel failure: The increased pressure can cause the reaction vessel to rupture or explode.
-
Release of toxic and corrosive materials: A runaway reaction can forcefully eject the hot, corrosive, and toxic contents of the flask. In this synthesis, this would include bromine and hydrogen bromide.
Q3: How can I effectively monitor the reaction temperature?
A3: It is crucial to monitor the internal temperature of the reaction, not the temperature of the cooling bath. Place a thermometer or a thermocouple probe directly into the reaction mixture, ensuring it is submerged in the liquid but not touching the walls of the flask. This will give you a real-time, accurate reading of the reaction's progress and allow you to adjust the addition rate of your reagents accordingly.
Q4: Are there safer alternatives to using molecular bromine (Br₂)?
A4: Yes, several milder and more easily handled brominating agents can be used to improve safety and control. A common alternative is N-Bromosuccinimide (NBS), which is a solid and often provides bromine radicals or electrophilic bromine in a more controlled manner.[5] Using NBS can help to avoid the high reactivity and handling hazards associated with liquid bromine.
Q5: What is the proper procedure for quenching the reaction?
A5: Quenching is necessary to neutralize any unreacted bromine.
-
Once the reaction is complete (as determined by a method like TLC), cool the reaction flask in an ice-water bath to 0-5°C.[2]
-
Slowly and with vigorous stirring, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise.[2]
-
Continue the addition until the characteristic red-orange color of bromine completely disappears and the solution becomes colorless or pale yellow.[2]
-
Be aware that the quenching process itself can be exothermic, so slow addition and continued cooling are essential.[2][9]
Section 3: Experimental Protocols
Protocol 1: Controlled Bromination of 3-Hydroxypyridine
This protocol is a general guideline and may need to be optimized for your specific scale and equipment.
Materials:
-
3-Hydroxypyridine
-
Molecular Bromine (Br₂)
-
Suitable solvent (e.g., acetic acid, methanol)
-
10% Aqueous Sodium Thiosulfate solution
-
Ice
Procedure:
-
Dissolve 3-hydroxypyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Cool the flask in an ice-water bath to an internal temperature of 0-5°C.
-
Prepare a solution of molecular bromine in the same solvent and load it into the addition funnel.
-
Add the bromine solution dropwise to the stirred 3-hydroxypyridine solution. Maintain the internal temperature between 0-5°C throughout the addition. The rate of addition should be adjusted to prevent the temperature from rising above this range.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, begin the quenching procedure as described in FAQ Q5, ensuring the temperature remains low.
-
After quenching, proceed with the work-up and purification of the this compound product.
Section 4: Visual Guides
Diagrams
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Caption: Experimental workflow for controlled bromination of 3-hydroxypyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 8. Khan Academy [khanacademy.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 5-Bromo-3-pyridinol, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the purity and structural integrity of this compound is critical for downstream applications. This document outlines various analytical techniques, presenting their performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Overview of Analytical Techniques
The characterization of this compound (CAS No: 74115-13-2, Molecular Formula: C₅H₄BrNO, Molecular Weight: 174.00 g/mol ) typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identify impurities, and confirm its chemical structure. Thermal analysis is also employed to assess its thermal stability and melting point.
Quantitative Data Comparison
The selection of an analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, resolution, or throughput. The following table summarizes the typical performance of various analytical methods for the characterization of this compound and its related impurities.
| Analytical Method | Parameter | Typical Performance for this compound | Alternative Methods Performance |
| High-Performance Liquid Chromatography (HPLC) | Purity Assay | >99.5%[1] | Purity of related bromopyridines: >98% (GC) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (estimated) | LOD for related compounds: ~0.1 ppm | |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL (estimated) | LOQ for related compounds: ~0.3 ppm | |
| Retention Time (Rt) | 3 - 10 min (Isocratic) | Dependent on column and mobile phase | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Identification | High (for volatile impurities) | HPLC-MS for non-volatile impurities |
| Sensitivity | ng to pg level | Similar for volatile impurities | |
| Resolution | High | High | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Unambiguous | X-ray crystallography (for solid state) |
| Quantitative Analysis (qNMR) | High Accuracy (>99%) | HPLC with certified reference material | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group ID | Confirmatory | Raman Spectroscopy |
| Differential Scanning Calorimetry (DSC) | Melting Point | 167-170 °C[2] | Capillary melting point apparatus |
| Thermogravimetric Analysis (TGA) | Thermal Decomposition | Onset > 200 °C (estimated) | Not applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile). A typical starting condition could be 70:30 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is highly effective for the identification of volatile and semi-volatile impurities.
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For the analysis of less volatile impurities, derivatization (e.g., silylation) may be necessary.
Instrumentation and Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full assignment.
-
Reference: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3][4]
Expected Chemical Shifts (in DMSO-d₆, estimated):
-
¹H NMR: Aromatic protons in the range of 7.0-8.5 ppm and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Aromatic carbons in the range of 110-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the characteristic functional groups present in the molecule.
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Expected Characteristic Peaks:
-
O-H stretch: Broad band around 3200-3400 cm⁻¹.
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹.
-
C=C and C=N stretch (aromatic ring): ~1400-1600 cm⁻¹.
-
C-O stretch: ~1200-1300 cm⁻¹.
-
C-Br stretch: ~500-600 cm⁻¹.[5]
Thermal Analysis (DSC and TGA)
DSC and TGA provide information on the melting point, thermal stability, and decomposition profile of the compound.
Instrumentation and Conditions:
-
DSC/TGA Instrument: A simultaneous thermal analyzer or separate DSC and TGA instruments.
-
Sample Pan: Aluminum or platinum pans.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
DSC: Heat from room temperature to 200 °C at a rate of 10 °C/min.
-
TGA: Heat from room temperature to 600 °C at a rate of 10 °C/min.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the comprehensive characterization of a this compound sample.
Caption: Comprehensive analytical workflow for this compound characterization.
Caption: Step-by-step workflow for HPLC purity analysis.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
A Comparative Analysis of the Reactivity of 5-Bromo-3-pyridinol and Other Halopyridinols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halopyridinols serve as versatile building blocks for the synthesis of complex molecular architectures. The strategic placement and nature of the halogen substituent on the pyridinol core significantly influence its reactivity in key cross-coupling and nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of 5-Bromo-3-pyridinol with other halopyridinol analogues, supported by experimental data from literature to inform synthetic strategy and catalyst selection.
Executive Summary
The reactivity of halopyridinols is governed by a combination of factors including the nature of the halogen, its position on the pyridine ring, and the reaction conditions. Generally, the reactivity trend for halogens in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl. For nucleophilic aromatic substitution (SNAr), the trend can be more complex and is highly dependent on the electronic environment of the pyridine ring and the nature of the nucleophile. This guide will delve into a comparative analysis of this compound against other halopyridinols in three pivotal reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of the halopyridine substrate is a critical parameter for achieving high yields and efficient conversion.
General Reactivity Trend: Bromo-substituted pyridines are generally more reactive than their chloro-substituted counterparts in Suzuki-Miyaura coupling. This is attributed to the lower C-Br bond dissociation energy compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. Furthermore, the position of the halogen on the pyridine ring plays a significant role, with 3-halopyridines often exhibiting higher reactivity than 2-halopyridines.[1]
Comparative Data for Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
| Halopyridine Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~85-95 | [1] |
| 3-Chloropyridine | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~70-80 | [1] |
| 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~70-80 | [1] |
| 2-Chloropyridine | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~50-60 | [1] |
Note: The data presented is for halopyridines and not specifically for halopyridinols. The presence of the hydroxyl group can influence the electronic properties and solubility of the substrate, potentially affecting the reaction outcome. However, the general reactivity trend is expected to be similar.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active compounds. The reactivity of the halopyridine substrate is a key determinant of the reaction's success.
General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, bromopyridines are generally more reactive than chloropyridines in Buchwald-Hartwig amination. This is due to the greater ease of oxidative addition of the C-Br bond to the palladium catalyst.
Comparative Data for Buchwald-Hartwig Amination of Halopyridines with Aniline
| Halopyridine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-5-bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High (Illustrative) | Protocol based on similar substrates |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 40-51 | Based on amination of related bromopyridines |
| 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 110 | 24 | Moderate | General observation for less reactive chlorides |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the introduction of heteroatom nucleophiles onto an aromatic ring. The reactivity of halopyridinols in SNAr is highly dependent on the electronic nature of the pyridine ring and the position of the halogen.
General Reactivity Trend: The reactivity of halogens in SNAr reactions of pyridinium systems can be nuanced. While the "element effect" (F > Cl ≈ Br > I) is often observed in activated aryl systems, studies on N-methylpyridinium compounds have shown a different trend where the reactivity of chloro, bromo, and iodo derivatives is comparable. In the case of 2-substituted N-methylpyridinium ions reacting with piperidine, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[2] This suggests that for pyridinium systems, the rate-determining step may not be the initial nucleophilic attack but rather a subsequent step.
Comparative Kinetic Data for SNAr of 2-Halosubstituted N-Methylpyridinium Ions with Piperidine
| Substrate | Overall Third-Order Rate Constant (M⁻²s⁻¹) at 25°C | Relative Rate | Reference |
| 2-Fluoro-N-methylpyridinium | 2.02 x 10⁻⁵ | ~1 | [2] |
| 2-Chloro-N-methylpyridinium | 2.10 x 10⁻⁵ | ~1 | [2] |
| 2-Bromo-N-methylpyridinium | 2.67 x 10⁻⁵ | ~1 | [2] |
| 2-Iodo-N-methylpyridinium | 2.62 x 10⁻⁵ | ~1 | [2] |
Note: This data is for 2-substituted N-methylpyridinium ions, not 3-pyridinols. The electronic and steric environment of this compound will influence its reactivity, but this data provides a valuable insight into the relative reactivity of different halogens on a pyridinium core.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Piperidine
This protocol is a representative procedure and may require optimization.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and dimethylformamide (5 mL).
-
Add piperidine (1.5 mmol).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship in SNAr Reactivity of Halopyridinols
References
Unambiguous Structure Verification: 5-Bromo-3-pyridinol Validation by X-ray Crystallography
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of small molecules, this document presents a comparative analysis of X-ray crystallography against alternative analytical techniques for the validation of the 5-Bromo-3-pyridinol structure. This guide provides supporting data and detailed experimental protocols to ensure accurate and reliable structural determination.
The precise three-dimensional arrangement of atoms within a molecule is a critical parameter in drug discovery and development. It dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous determination of a molecule's solid-state structure. This guide uses this compound, a versatile building block in pharmaceutical synthesis, as a case study to compare the definitive structural validation offered by X-ray crystallography with complementary data from other common analytical methods.
At a Glance: Comparing Structural Validation Techniques
The selection of an appropriate analytical method for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the available resources. While X-ray crystallography provides unparalleled detail on the three-dimensional structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable and often more readily accessible complementary information.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[1][2] | Information about the chemical environment of atoms, connectivity through coupling constants, and quantification.[1] | Precise mass-to-charge ratio, elemental composition, and fragmentation patterns for structural inference.[1] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[1] | Soluble sample in a suitable deuterated solvent.[1] | Soluble or directly ionizable sample.[1] |
| Throughput | Lower, as crystallization can be a bottleneck.[1] | High, allowing for rapid analysis.[1] | High, especially when coupled with liquid chromatography.[1] |
| Limitations | Requires a single, well-ordered crystal; provides a static picture of the molecule.[2] | Structure determination can be complex and may not provide the same level of precision as X-ray diffraction for bond lengths and angles.[2] | Does not directly provide 3D structural information.[2] |
Experimental Workflow: From Powder to Precision Structure
The process of determining a crystal structure through X-ray diffraction involves a series of well-defined steps, from crystal growth to the final structural refinement.
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: High-quality single crystals of this compound are grown. Common methods include slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate), vapor diffusion where a precipitant is slowly introduced into a solution of the compound, or slow cooling of a saturated solution.[2] The goal is to obtain well-formed, single crystals of sufficient size, typically 0.1-0.5 mm in each dimension.[2]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a small amount of inert oil or adhesive.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffracted X-rays are detected, and a complete dataset of diffraction intensities is collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial phases of the structure factors are determined, leading to an initial electron density map. An atomic model of this compound is then built into this map. The model is subsequently refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.
Complementary Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the connectivity and chemical environment of the atoms in the molecule, confirming the presence of the pyridine ring, the hydroxyl group, and the bromine atom.
-
Mass Spectrometry (MS): A dilute solution of this compound is introduced into a mass spectrometer. The resulting mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition (C₅H₄BrNO). Fragmentation patterns can provide further structural information.
Comparative Analysis of Analytical Capabilities
The following diagram illustrates the distinct yet complementary information provided by each analytical technique in the structural elucidation of this compound.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-Bromo-3-pyridinol. The information presented is based on established analytical principles and methods developed for structurally similar compounds, providing a robust starting point for method development and validation.
Introduction
This compound is a pyridine derivative of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for its application. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each with distinct advantages and considerations. HPLC is well-suited for the direct analysis of polar, non-volatile compounds like this compound, while GC-MS offers high sensitivity and structural confirmation but typically requires a derivatization step to enhance the volatility of the analyte.
Performance Comparison
The following table summarizes the typical performance characteristics of proposed HPLC-UV and GC-MS methods for the analysis of this compound. These values are derived from methods for analogous brominated pyridine compounds and represent expected performance metrics.[1][2]
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Analyte Form | Direct analysis of the native compound | Silylated derivative (e.g., TMS ether) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Linearity (r²) | >0.999 | >0.995 |
| Typical Linear Range | 0.5 - 100 µg/mL | 0.05 - 20 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | Moderate (Typical run time: 10-15 min) | Lower (Includes derivatization step; Run time: 20-30 min) |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Structural Confirmation | Limited (UV spectrum) | High (Mass spectral fragmentation pattern) |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are suggested starting points and may require optimization for specific matrices or instrumentation.
I. HPLC-UV Method (Proposed)
This method is based on reversed-phase chromatography, which is ideal for separating polar organic compounds like this compound directly from a solution.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare calibration standards by serial dilution of the stock solution.
-
Dilute unknown samples with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in unknown samples using the linear regression equation from the calibration curve.
II. GC-MS Method (Proposed)
Due to the low volatility of the hydroxyl group on this compound, a derivatization step is necessary to convert it into a more volatile form suitable for gas chromatography. Silylation is a common and effective technique for this purpose.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Place 100 µL of each standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (e.g., m/z 50-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. For the TMS derivative of this compound (MW ~246 g/mol ), characteristic ions would be selected for SIM analysis.
3. Data Analysis:
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the selected ion(s).
-
Quantify the analyte in unknown samples.
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical procedures for both the HPLC and GC-MS methods.
Caption: HPLC-UV Analytical Workflow for this compound.
Caption: GC-MS Analytical Workflow for this compound.
References
Comparative Biological Activity of 5-Bromo-3-pyridinol Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of 5-Bromo-3-pyridinol and its analogs. While direct comparative studies on a comprehensive series of this compound analogs are limited in publicly available literature, this document synthesizes available data on their antifungal and neurological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this guide aims to facilitate further research and drug discovery efforts in this area.
Overview of Biological Activities
This compound and its derivatives have emerged as scaffolds of interest in medicinal chemistry, exhibiting a range of biological activities. The parent compound, this compound, has been identified as a potential fungicide[1]. Analogs of this compound, particularly those with substitutions at the 3-position, have been investigated for their potential as neurological agents, specifically as ligands for nicotinic acetylcholine receptors (nAChRs). Furthermore, the broader class of pyridine derivatives is known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Comparative Quantitative Data
To facilitate a clear comparison of the biological potency of this compound analogs, the following tables summarize the available quantitative data.
Antifungal Activity
Table 1: In Vitro Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
| Compound ID | R Group on Pyridine Ring | Inhibition Rate (%) against G. zeae at 100 µg/mL | EC50 (µg/mL) against G. zeae | EC50 (µg/mL) against F. oxysporum | EC50 (µg/mL) against C. mandshurica |
| 6a | 2-CH₃ | 73.2 | - | 53.5 | 48.7 |
| 6b | 3-CH₃ | >50 | 81.3 | 97.8 | 176.5 |
| 6c | 4-CH₃ | >50 | - | - | - |
| Carboxin | (Commercial Fungicide) | <50 | - | - | - |
| Boscalid | (Commercial Fungicide) | <50 | - | - | - |
Data extracted from Wu et al., 2012.
Neurological Activity: Nicotinic Acetylcholine Receptor Binding
A specific analog of this compound, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, has been synthesized and evaluated for its binding affinity to nicotinic acetylcholine receptors (nAChRs).
Table 2: In Vitro Binding Affinity of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine for Rat Brain nAChRs
| Brain Region | Dissociation Constant (K D ) (pM) | Maximal Binding Site Density (B max ) (fmol/mg protein) |
| Cortex | 36 ± 9 | 90 ± 17 |
| Thalamus | 30 ± 9 | 207 ± 33 |
Data extracted from Horti et al., 1998.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key experiments cited in this guide.
In Vitro Antifungal Activity Assay
Principle: The mycelium growth rate method is used to determine the inhibitory effect of compounds on the growth of pathogenic fungi.
Procedure:
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations.
-
Pour the medium containing the test compound into sterile Petri dishes.
-
Inoculate the center of each agar plate with a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate reaches a certain diameter.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
To determine the EC50 value, test a range of concentrations and use probit analysis to calculate the concentration that inhibits fungal growth by 50%.
Nicotinic Acetylcholine Receptor Binding Assay
Principle: This assay measures the binding of a radiolabeled ligand to its receptor in a competitive or saturation binding experiment.
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain regions (e.g., cortex, thalamus) from rats.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
Incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled ligand (e.g., 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine) in the assay buffer.
-
To determine non-specific binding, incubate a parallel set of tubes with an excess of a non-labeled competing ligand (e.g., (S)-(-)-nicotine).
-
Incubate the samples at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the K D and B max values.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of this compound analogs.
Caption: A generalized workflow for the discovery and development of drugs based on this compound analogs.
Caption: A simplified signaling pathway of a this compound analog acting as a ligand at a nicotinic acetylcholine receptor.
References
A Researcher's Guide to Differentiating Isomers of Bromo-hydroxypyridine
For researchers and professionals in drug development and chemical synthesis, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. Bromo-hydroxypyridine and its isomers are important building blocks in medicinal chemistry. However, their structural similarity presents a significant analytical challenge. This guide provides a comparative overview of various analytical techniques for differentiating bromo-hydroxypyridine isomers, supported by experimental data and detailed protocols.
Chromatographic Techniques: The First Line of Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers based on their differential interactions with a stationary phase.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile method for separating non-volatile isomers. The choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution. For polar compounds like hydroxypyridines, mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange or hydrogen bonding interactions, can be particularly effective.
Experimental Protocol (General):
-
Column: A mixed-mode column (e.g., C18 with an embedded polar group) or a column specifically designed for hydrogen bonding interactions is recommended.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) is typically used. The pH of the mobile phase can be adjusted to optimize the separation of isomers with different pKa values.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is common.
-
Detection: UV detection at a wavelength where the isomers exhibit significant absorbance (e.g., 270-280 nm) is standard. Mass spectrometry (LC-MS) can be coupled for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For less volatile isomers, derivatization to increase volatility may be necessary. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint for each isomer.
Experimental Protocol (General):
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
A key feature in the mass spectra of bromo-hydroxypyridine isomers is the presence of the characteristic M and M+2 isotope peaks for bromine (79Br and 81Br are in an approximate 1:1 ratio). While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon electron impact will differ based on the relative positions of the bromo and hydroxyl groups, leading to unique fragment ions.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure of the isomers, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. Both 1H and 13C NMR provide a wealth of information based on the chemical environment of each nucleus.
-
1H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the bromine and hydroxyl substituents on the pyridine ring. The electron-withdrawing or -donating effects of these substituents alter the electron density around the neighboring protons, resulting in distinct chemical shifts. The coupling patterns (e.g., ortho, meta, para coupling) provide information about the relative positions of the protons.
-
13C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also significantly influenced by the substituents. The position of the bromine and hydroxyl groups will cause characteristic shifts in the attached and adjacent carbons.
Comparative 1H NMR Data for Bromo-hydroxypyridine Isomers:
| Isomer | Proton | Chemical Shift (δ, ppm) |
| 2-Bromo-3-hydroxypyridine | H-4, H-5, H-6 | 7.1-7.8 |
| 3-Bromo-2-hydroxypyridine | H-4, H-5, H-6 | 6.2-7.6 |
| 4-Bromo-3-hydroxypyridine | H-2, H-5, H-6 | 7.5-8.4 |
| 5-Bromo-2-hydroxypyridine | H-3, H-4, H-6 | 6.4-7.8 |
| 3-Bromo-5-hydroxypyridine | H-2, H-4, H-6 | 7.4-8.2 |
Note: The chemical shift ranges are approximate and can vary depending on the solvent and instrument.
Comparative 13C NMR Data for Bromo-hydroxypyridine Isomers:
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 2-Bromo-3-hydroxypyridine | C2, C3 | ~140, ~145 (C-Br, C-OH) |
| 3-Bromo-2-hydroxypyridine | C2, C3 | ~158, ~110 (C-OH, C-Br) |
| 4-Bromo-3-hydroxypyridine | C3, C4 | ~150, ~120 (C-OH, C-Br) |
| 5-Bromo-2-hydroxypyridine | C2, C5 | ~159, ~108 (C-OH, C-Br) |
| 3-Bromo-5-hydroxypyridine | C3, C5 | ~120, ~155 (C-Br, C-OH) |
Note: The chemical shift ranges are approximate and can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. The positions of the O-H, C-O, C-Br, and aromatic C-H and C=C stretching and bending vibrations will vary slightly between isomers due to differences in electronic effects and hydrogen bonding.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as KBr pellets, thin films, or in solution.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: Typically 4000-400 cm-1.
Key Vibrational Bands for Bromo-hydroxypyridine Isomers:
| Vibrational Mode | Wavenumber (cm-1) |
| O-H stretch | 3400-3200 (broad due to H-bonding) |
| Aromatic C-H stretch | 3100-3000 |
| C=C and C=N ring stretch | 1600-1450 |
| C-O stretch | 1260-1180 |
| C-Br stretch | 680-515 |
The precise positions of these bands, particularly in the fingerprint region (1500-500 cm-1), can be used to differentiate the isomers.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) will differ for each isomer due to the influence of the substituent positions on the conjugated π-electron system of the pyridine ring.
Experimental Protocol:
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Spectral Range: Typically 200-400 nm.
For example, theoretical studies on 3-bromo-2-hydroxypyridine have shown its UV-Vis spectrum in different solvents, indicating the sensitivity of the electronic transitions to the molecular environment.[1][2]
Workflow for Isomer Differentiation
The following workflow provides a logical approach to differentiating isomers of bromo-hydroxypyridine, starting with separation and followed by spectroscopic confirmation.
Conclusion
Differentiating isomers of bromo-hydroxypyridine requires a multi-technique approach. Chromatographic methods, particularly HPLC and GC-MS, are essential for the initial separation of the isomers. Subsequent analysis by spectroscopic techniques, with NMR being the most definitive, allows for unambiguous structural elucidation. By combining these methods and carefully comparing the resulting data, researchers can confidently identify and characterize the specific isomers of bromo-hydroxypyridine in their samples. This comprehensive analytical strategy is fundamental for advancing research and development in fields where these compounds play a vital role.
References
Navigating Kinase Inhibitor Selectivity: A Comparison of Pyridine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount. This guide provides an objective comparison of the performance of pyridine-based compounds, structurally related to a 5-Bromo-3-pyridinol core, against a panel of human kinases. The presented data, derived from robust experimental assays, offers insights into the selectivity and potency of these potential therapeutic agents.
The development of selective kinase inhibitors is a crucial endeavor in modern pharmacology, aiming to minimize off-target effects and enhance therapeutic efficacy. Compounds built around a pyridine scaffold have shown promise as inhibitors of various kinases. This guide focuses on the cross-reactivity of such compounds, providing a comparative analysis to aid in the selection and development of targeted therapies.
Comparative Analysis of Kinase Inhibition
To assess the selectivity of pyridine-based compounds, their inhibitory activity was evaluated against a panel of human kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values and selectivity scores for representative compounds. A lower IC50 value indicates higher potency, while a lower selectivity score (S(50%)) signifies greater selectivity, representing inhibition of a smaller fraction of the tested kinase panel.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Score (S(50%)) | Kinase Panel Size |
| Compound 26 | VRK1 | 150 | 0.04 | 48 |
| Compound 5 | VRK1 | 260 | Not Reported | Not Reported |
| Compound 1 (BI-D1870) | VRK1 | 33 | Not Reported | 48 |
Data sourced from a study on pyridine-based inhibitors for human vaccinia-related kinases 1 and 2.[1]
Compound 26 emerges as a potent and highly selective inhibitor of VRK1, with an IC50 of 150 nM and a selectivity score of 0.04 against a panel of 48 human kinases.[1] In comparison, Compound 5 shows a slightly lower potency for VRK1 with an IC50 of 260 nM.[1] Compound 1 (BI-D1870) , a known promiscuous inhibitor, demonstrates the highest potency against VRK1 (IC50 of 33 nM) but is expected to have a poorer selectivity profile.[2]
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on standardized and reproducible experimental methodologies. The following protocols are representative of the key experiments cited in the comparative data.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., VRK1-FL).
-
Kinase-specific substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (e.g., Compound 26, 5, BI-D1870) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Dispense the test compounds at a range of concentrations into the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at or below the Km for ATP).
-
Incubate the reaction mixture for a predetermined period at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescent assay that quantifies the amount of ADP produced.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Kinase Selectivity Profiling
This experiment assesses the specificity of an inhibitor by testing it against a broad panel of kinases.
-
Reagents and Materials:
-
A panel of purified recombinant human kinases (e.g., 48 kinases).
-
Corresponding kinase-specific substrates.
-
ATP.
-
Test compound at a fixed concentration (e.g., 1 µM).
-
Assay buffer and detection reagents.
-
Multi-well plates.
-
-
Procedure:
-
The test compound is assayed at a single, high concentration (e.g., 1 µM) against each kinase in the panel.
-
The kinase reactions are performed as described in the IC50 determination protocol.
-
The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.
-
The selectivity score (S(50%)) is determined by dividing the number of kinases inhibited by more than 50% by the total number of kinases in the panel.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in cross-reactivity studies, the following diagrams are provided.
Caption: Workflow for kinase inhibitor profiling.
Caption: Inhibition of the VRK1 signaling pathway.
References
A Comparative Guide to the Synthesis of 5-Bromo-3-pyridinol for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromo-3-pyridinol is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering an objective look at their efficiency based on experimental data. The routes discussed are the synthesis from 3,5-dibromopyridine, from 3-(benzyloxy)-5-bromopyridine, and a multi-step synthesis originating from 2-aminopyridine.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on a variety of factors, including yield, purity, reaction time, cost-effectiveness, and safety. The following table summarizes the key quantitative data for the three primary routes to this compound.
| Parameter | Route 1: From 3,5-Dibromopyridine | Route 2: From 3-(Benzyloxy)-5-bromopyridine | Route 3: From 2-Aminopyridine |
| Starting Material | 3,5-Dibromopyridine | 3-(Benzyloxy)-5-bromopyridine | 2-Aminopyridine |
| Overall Yield | ~82% | ~89% | Variable (multi-step, dependent on intermediate yields) |
| Purity | >95% | High (not explicitly quantified) | High (purification at multiple stages) |
| Number of Steps | 2 | 2 | 3+ |
| Key Reagents | Sodium hydride, Methanol, Hydrogen bromide | Hydrobromic acid, Acetic acid, Ammonium hydroxide | Bromine, Acetic acid, Sulfuric acid, Sodium nitrite |
| Reaction Time | ~5 hours (Step 1) + 24 hours (Step 2) | 16 hours (Step 1) + 12 hours (Step 2) | Variable (multiple steps with significant reaction times) |
| Cost-Effectiveness | Moderately expensive starting material | More expensive starting material | Inexpensive starting material, but more reagents and steps |
| Safety Concerns | Use of highly flammable sodium hydride and corrosive HBr | Use of corrosive acids | Use of toxic bromine and corrosive acids, diazotization step requires careful temperature control |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes discussed.
Route 1: Synthesis from 3,5-Dibromopyridine
This two-step synthesis involves the formation of a methoxy intermediate followed by demethylation.
Step 1: Synthesis of 5-bromo-3-methoxypyridine
-
Dissolve 3,5-dibromopyridine (5 g, 21 mmol) in 100 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (1.6 g of a 60% dispersion in mineral oil) in portions.
-
Stir the mixture at room temperature for 1 hour.
-
Reflux the mixture at 80°C for 4 hours.
-
Remove the solvent by rotary evaporation.
-
Take up the residue in 100 mL of water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 5-bromo-3-methoxypyridine.
Step 2: Synthesis of this compound
-
Reflux the 5-bromo-3-methoxypyridine intermediate with 20 mL of 57% hydrogen bromide for 24 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.[1]
Route 2: Synthesis from 3-(Benzyloxy)-5-bromopyridine
This route involves the deprotection of a benzyl ether to yield the final product.
-
Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.
-
Dilute the reaction mixture with 500 mL of diethyl ether.
-
Isolate the resulting white solid by filtration.
-
Treat the solid with concentrated ammonium hydroxide (50 mL) in methanol (300 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to give this compound as a white solid.[1]
Route 3: Synthesis from 2-Aminopyridine (via Sandmeyer Reaction)
This multi-step synthesis begins with the bromination of 2-aminopyridine, followed by the introduction of a hydroxyl group via a diazonium salt intermediate.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Dissolve 2-aminopyridine (282 g, 3.0 moles) in 500 mL of acetic acid in a three-necked flask.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine (480 g, 3.0 moles) in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Dilute with 750 mL of water and neutralize with 40% sodium hydroxide solution with cooling.
-
Collect the precipitated 2-amino-5-bromopyridine by filtration, wash with water, and dry. The reported yield is 62-67%.[2]
Step 2: Diazotization of 3-Amino-5-bromopyridine Note: This step assumes the conversion of 2-amino-5-bromopyridine to 3-amino-5-bromopyridine through subsequent steps not detailed here, as the direct conversion to this compound from the 2-amino isomer is not straightforward.
-
Dissolve 3-amino-5-bromopyridine (1.0 eq) in a mixture of 48% HBr and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
Step 3: Sandmeyer Reaction to this compound
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.
-
Add the cold diazonium salt solution to the CuBr solution in portions.
-
Heat the reaction mixture to 60-80°C for 1-2 hours.
-
Cool the mixture and extract with a suitable organic solvent to isolate this compound.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Comparative workflow of the three main synthesis routes to this compound.
Conclusion
The choice of the most efficient synthesis route for this compound will be dictated by the specific needs and resources of the laboratory.
-
Route 1 (from 3,5-Dibromopyridine) offers a good yield and high purity, making it a strong candidate if the starting material is readily available and the use of sodium hydride is manageable within the laboratory's safety protocols.
-
Route 2 (from 3-(Benzyloxy)-5-bromopyridine) provides the highest reported yield and involves relatively straightforward reaction conditions. However, the cost of the starting material may be a limiting factor for large-scale synthesis.
-
Route 3 (from 2-Aminopyridine) is the most cost-effective in terms of the initial starting material. However, it is a multi-step process with potentially lower overall yields and requires careful handling of hazardous reagents like bromine and the management of a potentially unstable diazonium intermediate.
Researchers should carefully weigh these factors to select the most appropriate synthetic strategy for their specific application.
References
Navigating the Translational Gap: A Case Study on the In Vitro and In Vivo Efficacy of Bromo-Substituted Pyridine Derivatives
The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, a primary hurdle being the translation of promising in vitro activity into tangible in vivo efficacy. This guide delves into the comparative analysis of in vitro and in vivo data for a series of bromo-substituted pyrido[2,3-d]pyrimidine derivatives investigated as potent, orally active, non-nucleoside adenosine kinase (AK) inhibitors for the treatment of pain and inflammation.
Quantitative Efficacy: A Comparative Analysis
The preclinical evaluation of this series of compounds involved initial screening for their ability to inhibit adenosine kinase in vitro, followed by in vivo testing of a lead candidate in an animal model of inflammation. The data presented below summarizes the key findings.
| Compound | Structure | In Vitro AK Inhibition IC50 (nM)[1] | In Vivo Efficacy (ED50, mg/kg, p.o.)[1] |
| Lead Compound (5) | 4-amino-7-aryl-substituted pteridine | 440 | Not Reported |
| ABT-702 (21) | 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | 1.7 | 0.3 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50: The median effective dose, the dose that produces a quantal effect in 50% of the population that takes it. p.o.: Per os, meaning administration by mouth.
The optimization of the initial hit compound (5) led to the discovery of ABT-702 (21), which demonstrated a significant increase in in vitro potency, with an IC50 value of 1.7 nM.[1] This enhanced in vitro activity successfully translated into a potent in vivo effect, with an ED50 of 0.3 mg/kg in a carrageenan-induced paw edema model in rats.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of the bromo-substituted pyrido[2,3-d]pyrimidine derivatives.
In Vitro Adenosine Kinase Inhibition Assay
The in vitro efficacy of the synthesized compounds was determined by their ability to inhibit adenosine kinase. The following protocol was employed:
-
Enzyme and Substrate Preparation: Recombinant human adenosine kinase was used. The substrates, [³H]adenosine and ATP, were prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds were serially diluted and incubated with the enzyme and substrates in a 96-well plate.
-
Reaction Initiation and Termination: The enzymatic reaction was initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature. The reaction was then terminated by the addition of a stop solution.
-
Detection: The amount of phosphorylated [³H]adenosine was determined using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
The in vivo anti-inflammatory activity of the lead compound was assessed using a standard model of acute inflammation:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Compound Administration: The test compound (ABT-702) was administered orally at various doses. A vehicle control group was also included.
-
Induction of Inflammation: One hour after compound administration, a subplantar injection of carrageenan was administered to the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: Paw volume was measured using a plethysmometer at specified time points after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema was calculated for each dose group compared to the vehicle control. The ED50 value was then determined from the dose-response data.
Visualizing the Scientific Workflow and Biological Pathway
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations depict the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow from chemical synthesis to in vivo evaluation.
Caption: Inhibition of Adenosine Kinase by a this compound derivative.
By inhibiting adenosine kinase, the derivatives prevent the phosphorylation of adenosine to AMP. This leads to an accumulation of adenosine, which in turn activates adenosine receptors, resulting in anti-inflammatory effects.
Conclusion
This case study on bromo-substituted pyrido[2,3-d]pyrimidines highlights the critical importance of a multi-faceted approach to preclinical drug evaluation. The significant correlation between the potent in vitro inhibition of adenosine kinase and the robust in vivo anti-inflammatory activity of ABT-702 underscores a successful translation from the bench to a preclinical model. For researchers in the field, this guide provides a template for the systematic comparison of efficacy data, emphasizing the need for clear data presentation, detailed experimental protocols, and illustrative diagrams to effectively communicate the potential of novel therapeutic agents.
References
Quantitative Analysis of 5-Bromo-3-pyridinol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Bromo-3-pyridinol in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate method for your specific research needs.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reaction mixture can be complex, potentially containing unreacted starting materials, intermediates, byproducts, and residual reagents. The choice of analytical technique will depend on factors such as the required sensitivity, selectivity, accuracy, sample throughput, and the nature of the potential impurities.
Data Presentation: A Comparative Analysis
The following tables summarize the typical quantitative performance of HPLC, GC-MS, and qNMR for the analysis of pyridine derivatives, providing a baseline for what can be expected for this compound.[1][2]
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Value |
| Purity (Area %) | >99.5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) | >0.999 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (with derivatization)
| Parameter | Typical Value |
| Purity (Area %) | >99% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 ng/mL |
| Linearity (R²) | >0.998 |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Performance Data
| Parameter | Typical Value |
| Purity (mol/mol %) | >99% |
| Limit of Detection (LOD) | ~0.1% w/w |
| Limit of Quantitation (LOQ) | ~0.3% w/w |
| Linearity (R²) | >0.999 |
| Precision (RSD) | < 1% |
| Accuracy (Uncertainty) | < 1.5% |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific reaction mixture being analyzed.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a robust and widely used method for the analysis of polar aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure separation from potential impurities. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-18 min: 80% to 10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the pyridinol chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature and relatively low volatility of the hydroxyl group in this compound, derivatization is typically required for successful GC-MS analysis. Silylation is a common derivatization technique for hydroxyl groups.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of silylated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
Derivatization Procedure:
-
Accurately weigh a sample of the dried reaction mixture into a vial.
-
Add a known volume of the anhydrous solvent.
-
Add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Quantification:
-
An internal standard (a compound with similar chemical properties but a different mass spectrum) should be used for accurate quantification.
-
Prepare calibration standards containing known concentrations of derivatized this compound and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the derivatized this compound in the sample using this calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a standard of the analyte itself, provided a certified internal standard is used.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal Standard (IS) of known purity and weight (e.g., maleic anhydride, dimethyl sulfone)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved.
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250) for the peaks of interest.
-
Acquisition Time (at): At least 3-4 seconds.
Data Processing and Quantification:
-
Process the FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of this compound can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 5-Bromo-3-pyridinol: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 5-Bromo-3-pyridinol must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the proper management of this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a controlled environment.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Statement | Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Skin Irritation | Category 2 (Causes skin irritation)[1] |
| Eye Irritation | Category 2 (Causes serious eye irritation)[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are required to prevent skin contact.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the solid form, especially if dust may be generated.[1][3] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with hazardous waste regulations. As a halogenated organic compound, it requires special disposal procedures.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5]
-
Unused Chemical: Any excess or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with non-halogenated waste streams.[2]
2. Containerization:
-
Use a chemically resistant, leak-proof container for all waste. Ensure the container is tightly sealed.[2]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[3]
4. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
The primary method for the disposal of halogenated organic compounds is incineration at a permitted hazardous waste facility.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2] Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[2] Decontaminate the spill area with an appropriate solvent and wash the area thoroughly. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 5-Bromo-3-pyridinol
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-3-pyridinol. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
Researchers handling this compound must be aware of its potential hazards and take appropriate precautions to minimize risk. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation, necessitating handling in a well-ventilated area and the use of personal protective equipment.[1]
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridines. Given the absence of specific breakthrough time data for this compound, it is prudent to double-glove and change gloves immediately upon any suspected contact. For incidental contact, a nitrile glove with a minimum thickness of 4 mil is suggested. For more extensive handling, heavier-duty neoprene gloves should be considered. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | When handling the powdered form of this compound outside of a certified chemical fume hood, or when dust generation is likely, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation of the irritant dust. |
| Protective Clothing | Laboratory coat and apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes made of a non-porous material must be worn at all times in the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and designated waste containers should be available in the immediate vicinity.
Weighing and Aliquoting the Solid Compound
-
Pre-weighing Preparation: Before handling the compound, don all required PPE.
-
Static Control: Use an anti-static weigh boat or an ionizing bar to minimize the dispersal of the fine powder.
-
Careful Transfer: Use a spatula to carefully transfer the desired amount of this compound to a tared container. Avoid any actions that could generate dust.
-
Immediate Sealing: Once weighed, immediately and securely seal the container.
Dissolving the Compound
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the weighed this compound.
-
Controlled Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process closely.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate the spatula, weigh boat, and any other equipment that came into contact with the compound using an appropriate solvent.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
